ML314
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEOAXMICIJCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML314: A Technical Guide to a Biased Agonist of the Neurotensin Receptor 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML314, a non-peptidic, brain-penetrant, biased agonist for the Neurotensin Receptor 1 (NTR1). This compound selectively activates the β-arrestin signaling pathway over the traditional G-protein coupled pathway, offering a unique pharmacological profile with therapeutic potential, particularly in the context of substance use disorders. This document details the quantitative pharmacology of this compound, comprehensive experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Core Concepts: Biased Agonism at NTR1
G-protein coupled receptors (GPCRs) like NTR1 are critical drug targets. Traditionally, agonists at these receptors were understood to activate signaling pathways mediated by heterotrimeric G-proteins. However, it is now appreciated that GPCRs can also signal through β-arrestin pathways, and that these two signaling arms can have distinct physiological consequences.
A "biased agonist" is a ligand that preferentially activates one signaling pathway over another. This compound is a quintessential example of a β-arrestin biased agonist for NTR1. While the endogenous ligand, neurotensin, activates both Gq-protein signaling (leading to calcium mobilization) and β-arrestin recruitment, this compound demonstrates full agonism at the β-arrestin pathway with no significant activity at the Gq pathway.[1][2] This biased signaling is thought to contribute to its unique therapeutic effects, such as attenuating methamphetamine-associated behaviors without the side effects linked to global NTR1 activation.[3][4][5]
Quantitative Pharmacology of this compound
The pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency and efficacy at NTR1 for both the β-arrestin and G-protein pathways. The data consistently demonstrates this compound's biased agonism.
| Assay Type | Parameter | This compound | Neurotensin (NT) | Reference |
| β-Arrestin Recruitment (Primary HCS Assay) | EC50 | 2.0 µM | - | [2] |
| β-Arrestin Recruitment (DiscoveRx) | EC50 | 3.41 µM | - | |
| β-Arrestin Recruitment (DiscoveRx) | Emax | 86.6% | 100% | |
| Calcium (Ca2+) Mobilization | EC50 | >80 µM | - | |
| Calcium (Ca2+) Mobilization | Emax | No significant response | 100% | [1][2] |
Table 1: In Vitro Pharmacology of this compound at NTR1
| Parameter | Value | Reference |
| Selectivity vs. NTR2 | >20-fold | |
| Selectivity vs. GPR35 | >20-fold |
Table 2: Selectivity Profile of this compound
Signaling Pathways and Experimental Workflows
To understand the biased agonism of this compound, it is crucial to visualize the distinct signaling cascades it modulates and the experimental setups used for its characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
β-Arrestin Recruitment Assay (DiscoveRx PathHunter)
This assay quantifies the recruitment of β-arrestin to the activated NTR1.
-
Cell Line: U2OS cells stably co-expressing NTR1 fused to a ProLink™ tag (a small fragment of β-galactosidase) and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Principle: Ligand-induced activation of NTR1 recruits the β-arrestin-EA fusion protein, forcing the complementation of the ProLink and EA fragments to form a functional β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol:
-
Cell Plating: Culture U2OS-NTR1-β-arrestin cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin. Plate cells in 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., neurotensin) in assay buffer (HBSS with 20 mM HEPES). The final concentration of DMSO should be kept below 1%.
-
Compound Addition: Add the diluted compounds to the cell plates.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter detection reagent according to the manufacturer's instructions. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plates at room temperature for 60 minutes to allow for signal development. Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Calcium Mobilization Assay (FLIPR)
This assay measures the Gq-protein-mediated signaling pathway by detecting changes in intracellular calcium concentration.
-
Cell Line: HEK293 cells transiently or stably expressing NTR1.
-
Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores. A calcium-sensitive fluorescent dye loaded into the cells will exhibit an increase in fluorescence upon binding to free calcium.
-
Protocol:
-
Cell Plating: Culture HEK293-NTR1 cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin. Plate cells in 384-well black-walled, clear-bottom assay plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in 5% CO2.
-
Dye Loading: Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in assay buffer (HBSS with 20 mM HEPES). Remove the culture medium from the cells and add the dye loading solution. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., neurotensin) in assay buffer.
-
Signal Measurement (FLIPR): Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the compounds to the cells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity (peak response minus baseline) is plotted against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values. For this compound, no significant increase in fluorescence is expected.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for NTR1.
-
Preparation: Membranes prepared from cells (e.g., U2OS or HEK293) expressing NTR1.
-
Radioligand: A radiolabeled NTR1 antagonist or agonist (e.g., [3H]SR142948A or [3H]neurotensin).
-
Principle: The assay measures the ability of unlabeled this compound to compete with a fixed concentration of the radioligand for binding to NTR1.
-
Protocol:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable binding buffer.
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition binding equation to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a potent and selective β-arrestin biased agonist of NTR1. Its unique pharmacological profile, characterized by the activation of the β-arrestin pathway in the absence of Gq-protein signaling, makes it a valuable tool for dissecting the distinct physiological roles of these two signaling arms. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery, facilitating further investigation into the therapeutic potential of biased agonists like this compound. The in vivo evidence of its efficacy in models of methamphetamine abuse underscores the potential of this biased signaling approach for developing novel therapeutics.[3][4]
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]
The Pharmacological Profile of ML314: A β-Arrestin Biased Agonist of the Neurotensin Receptor 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a novel, nonpeptidic small molecule that acts as a potent and selective β-arrestin biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2] As a brain-penetrant compound, this compound has garnered significant interest for its therapeutic potential in treating central nervous system disorders, particularly methamphetamine addiction.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental protocols for its characterization.
Mechanism of Action: Biased Agonism at NTR1
This compound exhibits a unique mechanism of action known as biased agonism or functional selectivity.[1][2] Unlike the endogenous ligand neurotensin, which activates both G protein-dependent and β-arrestin-dependent signaling pathways upon binding to NTR1, this compound selectively activates the β-arrestin pathway without significantly engaging the classical Gq-coupled pathway responsible for calcium mobilization.[1][2] This biased signaling is thought to contribute to its specific therapeutic effects while potentially avoiding some of the side effects associated with non-biased NTR1 agonists. Furthermore, this compound acts as a positive allosteric modulator of NTR1, enhancing the binding of endogenous neurotensin.[3][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Assay | Value | Reference |
| EC50 | Human NTR1 | β-arrestin recruitment (HCS) | 2.0 µM | [1] |
| EC50 | Human NTR1 | β-arrestin recruitment (DiscoveRx) | 3.41 µM | |
| Emax | Human NTR1 | β-arrestin recruitment (DiscoveRx) | 86.6% | |
| EC50 | Human NTR2 | β-arrestin recruitment (HCS) | > 80 µM | [1] |
| EC50 | Human NTR1 | Calcium Mobilization | > 80 µM | [1] |
Table 2: In Vitro ADME and Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Human | 99.2 - 99.5% | [1] |
| Plasma Protein Binding | Mouse | 98.9 - 99.7% | [1] |
| Plasma Stability (3h) | Human | 100% | [1] |
| Plasma Stability (3h) | Mouse | 99.6% | [1] |
| Hepatic Microsome Stability (1h) | Human | 1.4% | [1] |
| Hepatic Microsome Stability (1h) | Mouse | 0.2% | [1] |
| Brain Penetration (Brain/Plasma ratio) | Mouse (10 mg/kg IP) | 1.3 | [1] |
| Brain Penetration (Brain/Plasma ratio) | Mouse (30 mg/kg IP) | 1.6 | [1] |
Table 3: In Vivo Efficacy of this compound in Models of Methamphetamine Abuse
| Animal Model | Species | Dose | Effect | Reference |
| Methamphetamine-induced Hyperlocomotion | Mouse | 10 - 30 mg/kg, i.p. | Attenuation of hyperlocomotion | [5] |
| Conditioned Place Preference | Mouse | 20 mg/kg, i.p. | Reduction in preference for methamphetamine-paired chamber | [5] |
| Methamphetamine Self-Administration | Rat | 30 mg/kg, i.p. | Blockade of methamphetamine self-administration | [3] |
Experimental Protocols
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin to the NTR1 receptor upon ligand binding, utilizing enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter U2OS cells co-expressing ProLink-tagged NTR1 and Enzyme Acceptor-tagged β-arrestin (DiscoverX)
-
Cell plating reagent (DiscoverX)
-
This compound and control compounds
-
PathHunter Detection Reagents (DiscoverX)
-
Chemiluminescent plate reader
Procedure:
-
Cell Plating: Seed the PathHunter U2OS cells in a white, clear-bottom 384-well microplate at a density of 2,100 cells/well in 3 µL of cell plating reagent. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the appropriate assay buffer.
-
Compound Addition: Add 1 µL of the compound solution to the cell plate. For control wells, add 1 µL of assay buffer.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Prepare the PathHunter Detection Reagent according to the manufacturer's instructions. Add the detection reagent to each well.
-
Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation, typically in cells engineered to express the receptor of interest and a promiscuous G-protein subunit.
Materials:
-
HEK293 cells stably expressing human NTR1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and control compounds
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed HEK293-NTR1 cells into a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS.
-
Signal Measurement: Place the cell plate into the fluorescence plate reader. Initiate kinetic reading of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm). After establishing a baseline reading, use the integrated liquid handler to add the compound solutions to the wells.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration to determine EC50 values.
Methamphetamine-Induced Conditioned Place Preference (CPP) in Mice
This behavioral paradigm assesses the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug.
Apparatus:
-
A three-chambered CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-conditioning (Day 1): Allow each mouse to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any baseline preference for a particular chamber.
-
Conditioning (Days 2-5):
-
On alternate days, administer methamphetamine (e.g., 2 mg/kg, i.p.) and confine the mouse to one of the outer chambers for a set duration (e.g., 30 minutes).
-
On the other days, administer saline and confine the mouse to the opposite outer chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
This compound Treatment (Pre-Test): Prior to the test session, administer this compound (e.g., 20 mg/kg, i.p.) or vehicle.
-
Test (Day 6): Place the mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: A reduction in the time spent in the methamphetamine-paired chamber in the this compound-treated group compared to the vehicle group indicates that this compound has attenuated the rewarding effects of methamphetamine.
Intravenous Methamphetamine Self-Administration in Rats
This operant conditioning model measures the reinforcing effects of a drug, where the animal performs a specific action (e.g., lever press) to receive a drug infusion.
Apparatus:
-
Operant conditioning chambers equipped with two levers, a syringe pump for intravenous infusions, and associated control hardware and software.
Procedure:
-
Catheter Implantation: Surgically implant a chronic intravenous catheter into the jugular vein of each rat. Allow for a recovery period.
-
Acquisition of Self-Administration: Train the rats to press a designated "active" lever to receive an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR1, where one press results in one infusion). An "inactive" lever is also present but has no programmed consequences. Sessions are typically conducted for a set duration each day (e.g., 2 hours).
-
This compound Treatment: Once stable self-administration behavior is established, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle prior to the self-administration session.
-
Data Collection: Record the number of active and inactive lever presses during the session.
-
Data Analysis: A decrease in the number of active lever presses in the this compound-treated group compared to the vehicle group indicates that this compound has reduced the reinforcing effects of methamphetamine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and the workflows for the primary in vitro assays.
Caption: this compound signaling pathway at the NTR1 receptor.
Caption: Workflow for the β-arrestin recruitment assay.
Caption: Workflow for the calcium mobilization assay.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of β-arrestin-mediated signaling downstream of NTR1. Its unique profile as a brain-penetrant, biased agonist makes it a promising lead compound for the development of novel therapeutics for methamphetamine addiction and potentially other CNS disorders. The data and protocols presented in this guide are intended to facilitate further research and development of this compound and other biased agonists.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
ML314: A Technical Guide for Methamphetamine Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methamphetamine addiction is a significant global health issue with limited effective pharmacological treatments.[1] The neurotensin (B549771) receptor 1 (NTR1), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target.[1] Neurotensin peptides have been shown to counteract the behavioral effects of psychostimulants like methamphetamine.[2][3][4][5] ML314 is a novel, small-molecule, brain-penetrant, β-arrestin biased agonist of the NTR1 that shows potential as a preclinical lead for treating methamphetamine abuse.[2][3][4][5][6][7][8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound exhibits a unique dual mechanism of action at the NTR1:
-
β-Arrestin Biased Agonism: Unlike the endogenous ligand neurotensin, which activates both G protein and β-arrestin signaling pathways, this compound is a biased agonist.[1] It preferentially activates the β-arrestin pathway without stimulating the traditional Gq-coupled pathway, which is associated with calcium mobilization.[1][9] This biased signaling may offer therapeutic advantages by avoiding some of the side effects associated with non-biased NTR1 agonists.[1]
-
Positive Allosteric Modulation: this compound also acts as a positive allosteric modulator of the NTR1.[2][6][10] It enhances the binding of endogenous neurotensin and unmasks hidden NTR1 binding sites in cell membranes.[2][3][4][5][6][8][10]
This combined action is thought to underlie its ability to counteract the rewarding and reinforcing effects of methamphetamine.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| NTR1 Activation (EC50) | 1.9 µM | U2OS | β-arrestin recruitment | [9][11] |
| 2.0 µM | U2OS | β-arrestin recruitment | [1] | |
| NTR2 Selectivity | >20-fold vs NTR1 | - | - | [1] |
| GPR35 Selectivity | Good selectivity | - | - | [9][11] |
| Gq Pathway Activity | No significant Ca2+ mobilization | HEK293 | Calcium mobilization | [1][9] |
| β-arrestin Recruitment | Induces aggregation at 10 µM | U2OS-NTR1-β-arrestin2-GFP | High-content screening | [9][11] |
| NTR1 Binding | Increases NTR1 binding sites at 2 µM | U2OS | Radioligand binding | [9][11] |
Table 2: In Vivo Efficacy of this compound in Methamphetamine Addiction Models
| Animal Model | This compound Dose | Route | Effect | Quantitative Outcome | Reference |
| Methamphetamine-induced Hyperlocomotion | 10-30 mg/kg | i.p. | Attenuation of hyperlocomotion | Reduced amplitude of locomotion displacement curves | [9] |
| Methamphetamine Conditioned Place Preference (CPP) | 20 mg/kg | i.p. | Reduction in CPP | 30% reduction in preference | [9] |
| Methamphetamine Self-Administration | Not specified | Pretreatment | Blocks self-administration | Reduced lever presses from 59.1 ± 8.3 to 30.1 ± 8.7 | [7][12] |
| Amphetamine-like Hyperlocomotion | 20 mg/kg | i.p. | Reduction of locomotion | - | [9][10] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Dosing | Reference |
| Clearance | 81 mL/min/kg | Mouse | 2 mg/kg i.v. | [13] |
| Volume of Distribution (Vdss) | 6.22 L/kg | Mouse | 2 mg/kg i.v. | [13] |
| Half-life (t1/2) | 1.93 h | Mouse | 2 mg/kg i.v. | [13] |
| Cmax | 763 ng/mL | Mouse | 10 mg/kg i.p. | [13] |
| AUC | 1223 ng·h/mL | Mouse | 10 mg/kg i.p. | [13] |
| Brain Penetration (Brain/Plasma Ratio) | 1.3 (at 1h) | Mouse | 10 mg/kg i.p. | [13] |
| 1.6 (at 1h) | Mouse | 30 mg/kg i.p. | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound research in the context of methamphetamine addiction.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for methamphetamine addiction.
β-Arrestin Recruitment Assay (High-Content Screening)
This assay quantifies the recruitment of β-arrestin to the NTR1 receptor upon ligand binding.
-
Cell Line: U2OS (human osteosarcoma) cells stably expressing NTR1 and β-arrestin2-GFP.
-
Protocol:
-
Cell Plating: Seed U2OS-NTR1-β-arrestin2-GFP cells in 384-well plates at a density of 10,000 cells/well in Opti-MEM with 1% bovine calf serum and incubate overnight.[14]
-
Compound Addition: Prepare serial dilutions of this compound and control compounds. Add the compounds to the cells and incubate for 45-90 minutes at 37°C.[14]
-
Imaging: Use a high-content imaging system to capture fluorescence images of the cells.
-
Analysis: Quantify the formation of fluorescent β-arrestin-GFP puncta (aggregates) within the cytoplasm, which indicates receptor activation and β-arrestin recruitment. The EC50 is determined by plotting the percentage of maximal response against the log concentration of the compound.
-
Methamphetamine Self-Administration in Rats
This model assesses the reinforcing properties of methamphetamine and the ability of this compound to reduce drug-seeking behavior.
-
Animals: Male Long-Evans or similar rat strains.
-
Surgical Procedure:
-
Training Protocol:
-
Place rats in operant conditioning chambers equipped with two levers.
-
Train rats to press the active lever to receive an intravenous infusion of methamphetamine (e.g., 0.02-0.06 mg/infusion) on a fixed-ratio schedule (e.g., FR1).[2][7][12] Each infusion is paired with a cue light and/or tone.[2]
-
Continue training for 1-2 hours daily until a stable baseline of responding is achieved.
-
-
Testing Protocol:
-
Prior to a self-administration session, administer a pretreatment of this compound or vehicle.
-
Place the rat in the chamber and record the number of active and inactive lever presses over a 2-4 hour session.[12]
-
A significant reduction in active lever presses in the this compound-treated group compared to the vehicle group indicates a blockade of the reinforcing effects of methamphetamine.
-
Methamphetamine Conditioned Place Preference (CPP) in Mice
This paradigm evaluates the rewarding effects of methamphetamine by measuring the animal's preference for an environment previously paired with the drug.
-
Animals: C57BL/6J or other appropriate mouse strains.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Protocol:
-
Pre-conditioning (Day 1): Place mice in the apparatus with free access to all chambers for 15-30 minutes to determine baseline preference for each chamber.[9][12]
-
Conditioning (Days 2-9): This phase typically lasts for 8 days.
-
This compound Treatment: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle prior to each methamphetamine conditioning session or during the testing phase, depending on the experimental design.
-
Post-conditioning Test (Day 10): Place the mouse in the central chamber with free access to all chambers for 15-30 minutes, with no drug administration. Record the time spent in each chamber.
-
Analysis: A significant increase in time spent in the drug-paired chamber in the vehicle group indicates a CPP. A reduction in this preference in the this compound-treated group demonstrates the compound's ability to block the rewarding effects of methamphetamine.
-
Conclusion
This compound represents a promising and innovative approach to the development of therapeutics for methamphetamine addiction. Its unique β-arrestin biased agonism and positive allosteric modulation of the NTR1 receptor provide a strong rationale for its continued investigation. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field and to facilitate the advancement of this compound or similar compounds towards clinical application.
References
- 1. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. | Semantic Scholar [semanticscholar.org]
- 2. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics of Methamphetamine Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methamphetamine-induced conditioned place preference in LG/J and SM/J mouse strains and an F45/F46 advanced intercross line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Escalation of methamphetamine self-administration in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended Methamphetamine Self-Administration in Rats Results in a Selective Reduction of Dopamine Transporter Levels in the Prefrontal Cortex and Dorsal Striatum Not Accompanied by Marked Monoaminergic Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Effects of ML314 on Dopamine Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML314 is a novel, brain-penetrant, small-molecule compound that acts as a β-arrestin biased agonist at the neurotensin (B549771) receptor 1 (NTR1).[1][2] Its unique mechanism of action, which favors the β-arrestin signaling cascade over traditional G-protein pathways, has positioned it as a promising preclinical candidate for the treatment of methamphetamine abuse.[2] This technical guide provides an in-depth analysis of the in vivo effects of this compound on dopamine (B1211576) pathways, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and experimental frameworks. The evidence strongly suggests that this compound modulates dopamine-related behaviors by attenuating the rewarding and reinforcing effects of psychostimulants.
Introduction to this compound and its Mechanism of Action
This compound is a nonpeptidic agonist of the neurotensin receptor 1 (NTR1) with a significant bias towards the β-arrestin signaling pathway.[1] Unlike the endogenous ligand neurotensin, which activates both Gq-coupled and β-arrestin pathways, this compound selectively engages β-arrestin.[1][3] This biased agonism is a critical feature, as it is thought to contribute to its therapeutic potential while potentially avoiding side effects associated with broad NTR1 activation. Furthermore, this compound acts as a positive allosteric modulator of NTR1, enhancing the binding of endogenous neurotensin.[2]
Neurotensin receptors are colocalized with dopamine receptors in brain regions critical for reward and motivation, such as the ventral tegmental area (VTA) and the nucleus accumbens.[2] Activation of NTR1 is known to modulate dopamine release and neurotransmission.[3][4] Specifically, neurotensin can increase dopamine release in the nucleus accumbens, an effect that is implicated in its ability to modulate the behavioral effects of psychostimulants.[4] The in vivo effects of this compound are therefore hypothesized to be mediated through its influence on these dopamine pathways.
Quantitative Data on the In Vivo Effects of this compound
The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on dopamine-related behaviors.
Table 1: Effect of this compound on Methamphetamine-Induced Hyperlocomotion in Mice
| Animal Model | Treatment | Dose of this compound | Outcome Measure | Result | Reference |
| C57BL/6J mice | Methamphetamine (2 mg/kg) | 10, 20, 30 mg/kg | Horizontal Distance Traveled | Attenuated methamphetamine-induced hyperlocomotion | [2] |
| Dopamine Transporter Knockout Mice | Amphetamine-like hyperlocomotion | 5 mg/kg | Horizontal Distance Traveled | Attenuated hyperlocomotion | [2] |
Table 2: Effect of this compound on Methamphetamine Conditioned Place Preference (CPP) in Mice
| Animal Model | Treatment | Dose of this compound | Outcome Measure | Result | Reference |
| C57BL/6J mice | Methamphetamine (2 mg/kg) | 20 mg/kg | Preference for drug-paired chamber | Reduced methamphetamine-associated conditioned place preference | [2] |
Table 3: Effect of this compound on Methamphetamine Self-Administration in Rats
| Animal Model | Treatment | Dose of this compound | Outcome Measure | Result | Reference |
| Male Sprague-Dawley rats | Methamphetamine (0.05 mg/kg/infusion) | 30 mg/kg | Lever presses for methamphetamine | Blocked methamphetamine self-administration | [2] |
Table 4: Pharmacokinetics of this compound in Mice
| Parameter | Value (after 10 mg/kg intraperitoneal dose) |
| Cmax | 763 ng/mL |
| t1/2 | 2.58 h |
| AUC | 1223 ng·h/mL |
Reference:[1]
Detailed Experimental Protocols
Methamphetamine Self-Administration in Rats
This protocol is adapted from methodologies used to assess the reinforcing properties of drugs of abuse.[5][6][7]
-
Animals: Male Sprague-Dawley rats are individually housed and maintained on a reverse light-dark cycle. Food and water are available ad libitum unless otherwise specified for initial training facilitation.[7]
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the rat for drug administration.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for drug infusion are used.
-
Training: Rats are trained to press a designated "active" lever to receive an intravenous infusion of methamphetamine (e.g., 0.05 mg/kg/infusion). Each infusion is paired with a cue light and/or tone. The other "inactive" lever has no programmed consequences. Training sessions are typically 2 hours daily.
-
This compound Administration: Once a stable baseline of methamphetamine self-administration is established, rats are pretreated with this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle prior to the self-administration session.
-
Data Analysis: The primary dependent variable is the number of active and inactive lever presses. A significant reduction in active lever presses following this compound administration indicates a decrease in the reinforcing effects of methamphetamine.
Conditioned Place Preference (CPP) in Mice
This protocol is a standard method for evaluating the rewarding properties of drugs.[8][9][10]
-
Animals: C57BL/6J mice are used and handled for several days prior to the start of the experiment to acclimate them to the researcher.
-
Apparatus: A three-chamber CPP apparatus is used. The two outer chambers have distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a central, neutral chamber connects them.
-
Pre-Conditioning Phase (Baseline): On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes) to determine any initial preference for one of the outer chambers.
-
Conditioning Phase: This phase typically occurs over several days. On drug conditioning days, mice are administered methamphetamine (e.g., 2 mg/kg, intraperitoneally) and immediately confined to one of the outer chambers for a set duration (e.g., 30 minutes). On alternate days, mice receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
This compound Administration: During the conditioning phase, this compound (e.g., 20 mg/kg, intraperitoneally) or vehicle is co-administered with methamphetamine.
-
Post-Conditioning Phase (Test): On the test day, mice are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded. A significant reduction in the time spent in the methamphetamine-paired chamber in the this compound-treated group compared to the vehicle group indicates that this compound attenuated the rewarding effects of methamphetamine.
In Vivo Microdialysis for Dopamine Measurement (Theoretical Protocol)
While specific microdialysis data for this compound is not currently available, this protocol outlines the standard procedure for measuring dopamine release in the nucleus accumbens, a key brain region for reward.[11][12][13]
-
Animals: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.
-
Drug Administration: this compound would be administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the concentration of dopamine and its metabolites.
-
Data Analysis: Changes in dopamine levels from baseline following drug administration are calculated and expressed as a percentage of the baseline.
Visualization of Pathways and Workflows
Signaling Pathway of this compound at the Neurotensin Receptor 1
Caption: this compound signaling at the NTR1 receptor.
Experimental Workflow for Methamphetamine Self-Administration Study
Caption: Methamphetamine self-administration workflow.
Logical Relationship of this compound's Effects on Dopamine-Related Behaviors
Caption: Logical flow of this compound's in vivo effects.
Conclusion
The available in vivo data strongly support the hypothesis that this compound, through its unique β-arrestin biased agonism at the NTR1 receptor, effectively modulates dopamine-mediated behaviors. Its ability to attenuate the rewarding and reinforcing effects of methamphetamine in robust animal models highlights its potential as a novel therapeutic for substance use disorders. While direct in vivo measurements of dopamine dynamics following this compound administration are still needed to fully elucidate the precise neurochemical mechanisms, the current body of evidence provides a solid foundation for its continued development. The detailed protocols and visualizations provided in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of neurotensin on dopamine release and metabolism in the rat striatum and nucleus accumbens: cross-validation using in vivo voltammetry and microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methamphetamine self-administration in a runway model of drug-seeking behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended Methamphetamine Self-Administration in Rats Results in a Selective Reduction of Dopamine Transporter Levels in the Prefrontal Cortex and Dorsal Striatum Not Accompanied by Marked Monoaminergic Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2.6. In vivo microdialysis in the rat nucleus accumbens [bio-protocol.org]
- 13. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Biased Agonism of ML314: A Technical Guide to its Selective β-Arrestin Signaling at the Neurotensin 1 Receptor
For Immediate Release
This technical document provides an in-depth analysis of ML314, a non-peptidic, brain-penetrant small molecule that functions as a β-arrestin biased agonist at the Neurotensin (B549771) 1 Receptor (NTR1). This compound selectively activates the β-arrestin signaling cascade while avoiding the canonical Gq protein-coupled pathway, a characteristic that has positioned it as a significant tool for neuroscience research and a potential therapeutic lead, particularly for substance use disorders. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction to this compound and Biased Agonism
This compound, or 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline, was identified through a high-throughput screening campaign designed to find novel NTR1 modulators.[1][2] NTR1 is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous ligand neurotensin, typically activates Gq proteins, leading to downstream signaling through phospholipase C and intracellular calcium mobilization.[1] However, like many GPCRs, NTR1 can also signal through an alternative pathway involving β-arrestin proteins.
Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another.[3] this compound is a quintessential example of a β-arrestin biased agonist. It potently induces the recruitment of β-arrestin to NTR1 but fails to stimulate the Gq-mediated calcium flux, effectively uncoupling the receptor from its traditional signaling output.[1][4][5] This biased signaling has been shown to have distinct physiological consequences and may offer therapeutic advantages by avoiding side effects associated with broad Gq activation.[1] Furthermore, this compound also acts as a positive allosteric modulator (PAM), enhancing the binding of endogenous neurotensin.[5][6][7]
Quantitative Pharmacological Profile of this compound
The pharmacological characteristics of this compound have been defined across multiple in vitro assays, quantifying its potency, efficacy, and selectivity. The data clearly demonstrates its bias towards the β-arrestin pathway over Gq-mediated signaling and its selectivity for NTR1 over the related NTR2.
| Assay Type | Receptor Target | Parameter | Value | Efficacy (% of NT control) | Reference(s) |
| β-Arrestin Recruitment | |||||
| HCS Primary Assay | NTR1 | EC50 | 2.0 µM | ~100% (Full Agonist) | [1][2][4] |
| DiscoveRx β-Arrestin Assay | NTR1 | EC50 | 3.41 µM | 86.6% | [2] |
| HCS Counterscreen | NTR2 | EC50 | >80 µM | Inactive | [1][6] |
| HCS Counterscreen | GPR35 | EC50 | >40 µM | Inactive | [2] |
| G-Protein Signaling | |||||
| Calcium (Ca2+) Mobilization | NTR1 | EC50 | >80 µM | No Significant Response | [1][4][6] |
| Allosteric Modulation | |||||
| Radioligand Binding | NTR1 | Effect | Increases Bmax | N/A | [5][6][7] |
Table 1: Summary of in vitro quantitative data for this compound.
Signaling Pathways: Gq versus β-Arrestin
Activation of NTR1 can lead to two distinct signaling cascades. This compound's biased agonism lies in its ability to selectively trigger the β-arrestin pathway while antagonizing the Gq pathway.
Canonical Gq-Protein Coupled Signaling (Avoided by this compound)
The traditional pathway initiated by the endogenous ligand neurotensin involves the coupling of NTR1 to the Gq heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, a signal that this compound fails to produce.[1][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the genotype-phenotype correlation in subtelomeric 19p13.3 microdeletions using high resolution clinical chromosomal microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of ML314
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, brain-penetrant, and selective non-peptide agonist for the neurotensin (B549771) receptor 1 (NTR1).[1][2] It exhibits significant bias towards the β-arrestin signaling pathway over the traditional Gq-coupled pathway, making it a valuable tool for investigating the distinct physiological roles of these pathways.[1][3] In vivo studies have demonstrated the potential of this compound in attenuating behaviors associated with methamphetamine abuse, suggesting its promise as a preclinical lead for addiction therapeutics.[1][4] These application notes provide detailed protocols for key in vivo experiments to assess the efficacy of this compound, along with a summary of reported quantitative data and a visualization of its signaling pathway.
Mechanism of Action
This compound functions as a biased agonist at the NTR1. Upon binding to the receptor, it preferentially activates the β-arrestin pathway, leading to receptor internalization and downstream signaling events, while antagonizing G protein signaling.[1] This biased agonism is thought to contribute to its therapeutic effects by modulating dopamine (B1211576) signaling pathways implicated in reward and addiction, without inducing the full range of effects associated with unbiased NTR1 agonists.[1][3]
Signaling Pathway
The binding of this compound to NTR1 initiates a signaling cascade that is predominantly mediated by β-arrestin. This pathway is distinct from the canonical G protein-coupled signaling activated by the endogenous ligand, neurotensin.
Caption: this compound signaling pathway at the NTR1.
Experimental Protocols
Methamphetamine-Induced Hyperlocomotion in Mice
This experiment assesses the ability of this compound to attenuate the hyperlocomotor effects of methamphetamine.
Materials:
-
C57BL/6J mice
-
This compound
-
Methamphetamine
-
Vehicle (e.g., saline)
-
Locomotor activity chambers
Procedure:
-
Habituation: Acclimate mice to the locomotor activity chambers for a period of 30-60 minutes prior to the start of the experiment.
-
Baseline Activity: Record the spontaneous locomotor activity of each mouse for a 30-minute baseline period.
-
Administration:
-
Administer this compound (10, 20, or 30 mg/kg, intraperitoneally - i.p.) or vehicle.
-
15 minutes after this compound/vehicle administration, administer methamphetamine (2 mg/kg, i.p.).
-
-
Data Collection: Immediately place the mice back into the locomotor activity chambers and record locomotor activity for at least 90 minutes. Data is typically collected in 5-minute bins.
-
Analysis: Analyze the total distance traveled or the number of beam breaks during the testing period. Compare the activity of the this compound-treated groups to the vehicle-treated group.
Conditioned Place Preference (CPP) for Methamphetamine in Mice
This protocol evaluates the effect of this compound on the rewarding properties of methamphetamine as measured by conditioned place preference.
Apparatus:
-
A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one of the conditioning chambers should be excluded.
-
-
Conditioning (Days 2-5):
-
This phase consists of four conditioning days, with two sessions per day (morning and afternoon), separated by at least 4 hours.
-
Drug Pairing: On two of the days, administer methamphetamine (2 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On the other two days, administer vehicle (e.g., saline, i.p.) and confine the mouse to the opposite outer chamber for 30 minutes.
-
The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
This compound Administration during Conditioning:
-
To test the effect of this compound on the acquisition of CPP, administer this compound (20 mg/kg, i.p.) 15 minutes prior to each methamphetamine injection during the conditioning phase.
-
-
Post-Conditioning Test (Day 6):
-
Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes, with no drug administration.
-
Record the time spent in each chamber.
-
-
Analysis: Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. Compare the preference scores of the this compound-treated group to the vehicle-treated group.
Methamphetamine Self-Administration in Rats
This experiment assesses the effect of this compound on the motivation to self-administer methamphetamine.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Methamphetamine
-
Surgical equipment for intravenous catheterization
-
Operant conditioning chambers equipped with two levers and an infusion pump
Procedure:
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.
-
Allow a recovery period of at least 5-7 days.
-
-
Acquisition of Self-Administration:
-
Train rats to self-administer methamphetamine (0.05 mg/kg/infusion) in daily 2-hour sessions.
-
A lever press on the "active" lever results in an intravenous infusion of methamphetamine, while a press on the "inactive" lever has no consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Treatment:
-
Once a stable baseline is established, administer this compound (30 mg/kg, i.p.) or vehicle 15 minutes before the start of a self-administration session.
-
-
Data Collection: Record the number of active and inactive lever presses during the session.
-
Analysis: Compare the number of methamphetamine infusions earned in the this compound-treated sessions to the vehicle-treated sessions.
Quantitative Data Summary
| Experiment | Animal Model | This compound Dose | Methamphetamine Dose | Outcome | Reference |
| Hyperlocomotion | C57BL/6J Mice | 10 mg/kg, i.p. | 2 mg/kg, i.p. | Attenuated methamphetamine-induced hyperlocomotion. | [1] |
| 20 mg/kg, i.p. | 2 mg/kg, i.p. | Attenuated methamphetamine-induced hyperlocomotion. | [1] | ||
| 30 mg/kg, i.p. | 2 mg/kg, i.p. | Attenuated methamphetamine-induced hyperlocomotion. | [1] | ||
| Conditioned Place Preference | C57BL/6J Mice | 20 mg/kg, i.p. | 2 mg/kg, i.p. | Reduced methamphetamine-associated conditioned place preference. | [1] |
| Self-Administration | Rats | 30 mg/kg, i.p. | 0.05 mg/kg/infusion | Blocked methamphetamine self-administration. | [1] |
Experimental Workflow Diagram
Caption: Workflow for in vivo this compound experiments.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methamphetamine Self-Administration Is Associated with Persistent Biochemical Alterations in Striatal and Cortical Dopaminergic Terminals in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended Methamphetamine Self-Administration in Rats Results in a Selective Reduction of Dopamine Transporter Levels in the Prefrontal Cortex and Dorsal Striatum Not Accompanied by Marked Monoaminergic Depletion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML314 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, blood-brain barrier-penetrant, and β-arrestin biased agonist of the neurotensin (B549771) receptor 1 (NTR1).[1][2][3][4] Unlike endogenous neurotensin or conventional NTR1 agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively engages the β-arrestin pathway without stimulating Gq-mediated calcium mobilization.[1][4] This biased agonism offers a promising therapeutic avenue for treating substance use disorders, as it has been shown to attenuate the rewarding effects of psychostimulants like methamphetamine without inducing the side effects associated with global NTR1 activation.[1][3] The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs and is a valuable tool for assessing the potential of compounds like this compound to modulate drug-seeking behavior.[5][6][7]
These application notes provide detailed protocols for utilizing this compound in methamphetamine-induced CPP studies in mice, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
Conditioned Place Preference Score
The efficacy of this compound in reducing methamphetamine-induced CPP can be quantified by comparing the preference for the drug-paired chamber between control and this compound-treated animals. The preference score is typically calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the test phase. A lower preference score in the this compound-treated group indicates an attenuation of the rewarding effects of methamphetamine.
| Treatment Group | Dose (mg/kg, i.p.) | n | Mean Preference Score (s) | SEM | p-value (vs. Vehicle + Meth) |
| Vehicle + Saline | - | 22 | 115.2 | 10.8 | <0.05 |
| Vehicle + Methamphetamine | 2 | 22 | 0.32 | 0.03 | - |
| This compound + Methamphetamine | 20 | 25 | 0.20 | 0.04 | 0.04 |
Note: Data presented here is adapted from Barak et al., 2016 for illustrative purposes. The preference score in the original study was presented as a ratio.
Locomotor Activity
Locomotor activity is often measured concurrently with CPP to assess whether the effects of the test compound on preference are due to sedative or motor-impairing effects. Data is typically collected as distance traveled or beam breaks over the course of the conditioning and test sessions.
| Treatment Group | Dose (mg/kg, i.p.) | Time Point | Mean Distance Traveled (cm) | SEM |
| Vehicle + Methamphetamine | 2 | Conditioning Session | 8500 | 450 |
| This compound (10) + Methamphetamine | 2 | Conditioning Session | 7200 | 400 |
| This compound (20) + Methamphetamine | 2 | Conditioning Session | 6500 | 380 |
| This compound (30) + Methamphetamine | 2 | Conditioning Session | 5800 | 350 |
Note: This table presents hypothetical data for illustrative purposes, based on the findings that this compound reduces methamphetamine-induced hyperlocomotion.
Experimental Protocols
Animals
-
Species: Mouse
-
Strain: C57BL/6J[3]
-
Sex: Male
-
Age: 8-12 weeks
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water. Maintained on a 12-hour light/dark cycle. Animals should be handled for several days prior to the start of the experiment to acclimate them to the researcher.
Materials and Reagents
-
This compound (Tocris, MedChemExpress, etc.)
-
Methamphetamine hydrochloride (Sigma-Aldrich, etc.)
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 10% DMSO, 10% Tween-80, 80% saline)
-
Conditioned Place Preference Apparatus (e.g., three-chamber apparatus with distinct visual and tactile cues in the two outer chambers)
-
Activity monitoring system (e.g., infrared beam arrays)
-
Syringes and needles for intraperitoneal (i.p.) injections
Experimental Procedure: Methamphetamine-Induced Conditioned Place Preference
This protocol is a standard, unbiased CPP procedure adapted for testing the effects of this compound on methamphetamine reward.
Phase 1: Habituation and Pre-Test (Day 1)
-
Place each mouse in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers. This serves as a baseline to ensure there is no inherent preference for one chamber over the other.
-
Animals showing a strong initial preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
Phase 2: Conditioning (Days 2-9)
This phase consists of 8 days of conditioning, with alternating injections of methamphetamine and saline.
-
Day 2 (Methamphetamine Pairing):
-
Administer this compound (10, 20, or 30 mg/kg, i.p.) or its vehicle 30 minutes prior to the methamphetamine injection.
-
Administer methamphetamine (2 mg/kg, i.p.).
-
Immediately confine the mouse to one of the outer chambers (the "drug-paired" chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Day 3 (Saline Pairing):
-
Administer the vehicle for this compound (i.p.) 30 minutes prior to the saline injection.
-
Administer saline (i.p.).
-
Immediately confine the mouse to the opposite outer chamber (the "vehicle-paired" chamber) for 30 minutes.
-
-
Repeat this alternating conditioning schedule for a total of 8 days (4 methamphetamine pairings and 4 saline pairings).
Phase 3: Test (Day 10)
-
On the test day, no injections are given.
-
Place each mouse in the central chamber of the CPP apparatus with free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers.
-
An increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber is indicative of a conditioned place preference. A reduction in this preference in the this compound-treated group suggests that this compound has attenuated the rewarding effects of methamphetamine.
Visualizations
Signaling Pathway of this compound at the NTR1 Receptor
Caption: Signaling pathway of this compound at the NTR1 receptor.
Experimental Workflow for this compound Conditioned Place Preference
Caption: Experimental workflow for this compound CPP.
Logical Relationships in Experimental Design
Caption: Logical relationships in the experimental design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activating Lobule VI PCTH+–Med Pathway in Cerebellum Blocks the Acquisition of Methamphetamine Conditioned Place Preference in Mice | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for ML314 in Rodent Self-Administration Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML314, a β-arrestin biased agonist of the neurotensin (B549771) receptor 1 (NTR1), in rodent models of drug self-administration. The following sections detail the pharmacology of this compound, a protocol for its use in a methamphetamine self-administration paradigm, and the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule that acts as a biased agonist at the neurotensin receptor 1 (NTR1).[1][2][3][4] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway.[1] This biased agonism is of significant interest in drug development, as it may allow for the selective engagement of therapeutic signaling pathways while avoiding those associated with adverse effects. Research has shown that this compound can attenuate behaviors associated with psychostimulant abuse, making it a promising candidate for the treatment of addiction.[2][5] Specifically, studies in rats have demonstrated that this compound can block methamphetamine self-administration.[2][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound in a rat model of methamphetamine self-administration.
| Parameter | Value | Species/Strain | Notes |
| This compound Dosage | 30 mg/kg | Rat | Pretreatment dose. |
| This compound Route of Administration | Intraperitoneal (i.p.) | Rat | --- |
| Pretreatment Time | 15 minutes | Rat | Time between this compound administration and start of the self-administration session. |
| Methamphetamine Self-Infusion Dose | 0.06 mg/kg/infusion | Rat | Intravenous (i.v.) route. |
| Self-Administration Session Duration | 4 hours | Rat | --- |
Experimental Protocol: Methamphetamine Self-Administration in Rats
This protocol describes a typical procedure for assessing the effect of this compound on methamphetamine self-administration in rats. While various rat strains are used in self-administration studies (e.g., Sprague-Dawley, Long-Evans, Wistar), the fundamental procedure remains consistent.[6][7][8][9][10][11][12][13][14][15][16][17]
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Vehicle for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO) and sterile saline)
-
Sterile saline (0.9%)
-
Heparinized saline
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Intravenous catheters
-
Syringes and needles
Procedure:
-
Animal Habituation and Housing:
-
Individually house adult male rats in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water, unless otherwise specified by the experimental design.
-
Allow rats to acclimate to the facility for at least one week before any experimental procedures.
-
-
Catheter Implantation Surgery:
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a chronic indwelling catheter into the right jugular vein. The catheter should exit dorsally between the scapulae.
-
Allow a recovery period of at least 5-7 days post-surgery. During this time, flush the catheters daily with heparinized saline to maintain patency.
-
-
Acquisition of Methamphetamine Self-Administration:
-
Place rats in the operant conditioning chambers for daily 2-hour sessions.
-
Train rats to press a designated "active" lever to receive an intravenous infusion of methamphetamine (e.g., 0.06 mg/kg/infusion) dissolved in sterile saline.
-
Each infusion should be accompanied by a discrete stimulus cue (e.g., illumination of a light above the active lever).
-
Presses on the "inactive" lever should be recorded but have no programmed consequences.
-
Continue training until stable responding is achieved, typically defined as a consistent number of infusions per session over several consecutive days with a clear preference for the active lever.
-
-
This compound Treatment and Testing:
-
Prepare the this compound solution. As this compound is soluble in DMSO, a common vehicle preparation involves dissolving this compound in a small amount of DMSO and then diluting it with sterile saline to the final concentration.
-
On the test day, administer this compound (30 mg/kg, i.p.) or the vehicle control 15 minutes before placing the rat in the operant chamber.
-
Allow the rat to self-administer methamphetamine for a 4-hour session.
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Compare the number of methamphetamine infusions earned between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
A significant reduction in the number of infusions in the this compound group compared to the vehicle group indicates that this compound attenuates the reinforcing effects of methamphetamine.
-
Signaling Pathway of this compound at the NTR1 Receptor
This compound's mechanism of action involves biased agonism at the NTR1 receptor, leading to the activation of the β-arrestin signaling pathway. The diagram below illustrates this process.
Caption: Signaling pathway of this compound at the NTR1 receptor.
Experimental Workflow
The following diagram outlines the key steps in a typical rodent self-administration experiment to evaluate the efficacy of this compound.
References
- 1. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rats have low motivation to self-administer oral methamphetamine across increasing response requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Extended Methamphetamine Self-Administration in Rats Results in a Selective Reduction of Dopamine Transporter Levels in the Prefrontal Cortex and Dorsal Striatum Not Accompanied by Marked Monoaminergic Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous methamphetamine self-administration in rats: effects of intravenous or intraperitoneal MDMA co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic methamphetamine self-administration alters cognitive flexibility in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
- 13. Methamphetamine Self-Administration Is Associated with Persistent Biochemical Alterations in Striatal and Cortical Dopaminergic Terminals in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methamphetamine Self-Administration Is Associated with Persistent Biochemical Alterations in Striatal and Cortical Dopaminergic Terminals in the Rat | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Escalation of methamphetamine self-administration in rats: a dose-effect function - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based Assays for Measuring ML314 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, brain-penetrant, non-peptidic small molecule that acts as a β-arrestin biased agonist for the Neurotensin (B549771) Receptor 1 (NTR1).[1][2] Unlike the endogenous ligand neurotensin, which activates both G protein-dependent signaling pathways and the β-arrestin pathway, this compound selectively activates β-arrestin recruitment and subsequent signaling cascades without significantly engaging Gq-mediated calcium mobilization.[1][2] This biased agonism presents a promising therapeutic profile for conditions such as methamphetamine abuse, where activation of the β-arrestin pathway is thought to mediate the desired therapeutic effects while avoiding the side effects associated with G protein activation.
These application notes provide detailed protocols for key cell-based assays to characterize the activity and biased agonism of this compound at the NTR1. The described assays are essential for researchers in pharmacology and drug development working on NTR1-targeted therapeutics.
Mechanism of Action of this compound
This compound functions as a biased agonist at the NTR1. Upon binding, it stabilizes a receptor conformation that preferentially interacts with β-arrestin. This leads to the recruitment of β-arrestin to the receptor, initiating a signaling cascade that is independent of G protein activation. This biased signaling is a key characteristic of this compound's pharmacological profile.[3][4][5]
Caption: this compound biased agonism at the NTR1.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various cell-based assays.
| Assay Type | Cell Line | Parameter | This compound Value | Reference Compound (Neurotensin) |
| β-Arrestin Recruitment (HCS) | U2OS | EC50 | 2.0 µM | 1 nM |
| β-Arrestin Recruitment (DiscoveRx) | - | EC50 | 3.41 µM | - |
| Calcium Mobilization | - | EC50 | > 80 µM | - |
HCS: High-Content Screening. Data compiled from publicly available studies.[2]
Experimental Protocols
β-Arrestin Recruitment Assay (High-Content Imaging)
This assay visually quantifies the recruitment of β-arrestin to the NTR1 at the plasma membrane and subsequent internalization into intracellular vesicles upon agonist stimulation. A common method involves using a cell line stably or transiently expressing β-arrestin tagged with a fluorescent protein, such as Green Fluorescent Protein (β-arrestin-GFP).
Caption: Workflow for the β-arrestin-GFP translocation assay.
Materials:
-
U2OS cells stably expressing human NTR1 and β-arrestin2-GFP
-
Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Medium: Serum-free DMEM
-
This compound
-
Neurotensin (positive control)
-
Vehicle (e.g., 0.1% DMSO)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Nuclear Stain: Hoechst 33342
-
96-well clear-bottom black imaging plates
Protocol:
-
Cell Plating:
-
Culture U2OS-NTR1-β-arrestin2-GFP cells in growth medium.
-
Trypsinize and resuspend cells in growth medium.
-
Seed 10,000-20,000 cells per well in a 96-well imaging plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare control wells with neurotensin (e.g., 1 µM final concentration) and vehicle.
-
-
Cell Treatment:
-
Aspirate the growth medium from the cell plate.
-
Wash the cells once with PBS.
-
Add 100 µL of assay medium and incubate for 2-4 hours to serum-starve the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate at 37°C for 30-60 minutes.
-
-
Cell Fixation and Staining:
-
Aspirate the treatment medium.
-
Add 100 µL of 4% paraformaldehyde and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 100 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 10 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for GFP and DAPI (for Hoechst).
-
Use automated image analysis software to identify individual cells (based on the nuclear stain) and quantify the formation of intracellular GFP puncta (aggregates of β-arrestin-GFP).
-
Calculate the average number or intensity of puncta per cell for each treatment condition.
-
Plot the data as a dose-response curve and determine the EC₅₀ value for this compound.
-
Radioligand Binding Assay
This assay measures the ability of this compound to bind to the NTR1 and its effect on the binding of a radiolabeled ligand, such as [³H]-neurotensin. This can be used to determine the binding affinity (Ki) of this compound and to investigate its allosteric effects.
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes from HEK293 or CHO cells overexpressing human NTR1
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [³H]-neurotensin
-
This compound
-
Non-specific binding control: 10 µM unlabeled neurotensin
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Harvest cells expressing NTR1 and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled neurotensin (for non-specific binding).
-
50 µL of this compound at various concentrations.
-
50 µL of [³H]-neurotensin (at a concentration close to its Kd).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
-
G Protein Signaling Antagonism Assay (GTPase-Glo™ Assay)
This assay measures the effect of this compound on G protein activation by quantifying the amount of GTP that is hydrolyzed by G proteins. As a β-arrestin biased agonist, this compound is expected to antagonize neurotensin-stimulated G protein activity. The GTPase-Glo™ assay provides a luminescent readout of GTPase activity.
Materials:
-
Cell membranes from cells overexpressing NTR1
-
Purified Gαq/₁₁ and Gβγ subunits
-
GTPase-Glo™ Assay Kit (Promega)
-
This compound
-
Neurotensin
-
384-well white plates
Protocol:
-
Reagent Preparation:
-
Prepare reagents from the GTPase-Glo™ Assay Kit according to the manufacturer's instructions.
-
Prepare solutions of this compound and neurotensin in the appropriate assay buffer.
-
-
GTPase Reaction:
-
In a 384-well plate, set up the following reactions:
-
Basal: Membranes, G proteins, and buffer.
-
Agonist-stimulated: Membranes, G proteins, and a fixed concentration of neurotensin (e.g., EC₈₀).
-
Antagonism: Membranes, G proteins, a fixed concentration of neurotensin, and serial dilutions of this compound.
-
-
Initiate the reaction by adding GTP.
-
Incubate at room temperature for 60-90 minutes.
-
-
Detection:
-
Stop the GTPase reaction and convert the remaining GTP to ATP by adding the GTPase-Glo™ Reagent. Incubate for 30 minutes.
-
Add the Detection Reagent to convert ATP to a luminescent signal. Incubate for 5-10 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to GTPase activity.
-
Calculate the percentage of inhibition of neurotensin-stimulated GTPase activity by this compound for each concentration.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Calcium Mobilization Assay (Negative Control)
This assay is performed to confirm the β-arrestin bias of this compound by demonstrating its inability to induce calcium release, a hallmark of Gq protein activation.
Materials:
-
HEK293 or CHO cells stably expressing NTR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Neurotensin (positive control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed cells in 96-well plates and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Aspirate the growth medium and add the dye solution to the cells.
-
Incubate at 37°C for 45-60 minutes.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Automatically inject this compound or neurotensin at various concentrations.
-
Continuously measure the fluorescence signal for 2-3 minutes to detect any changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over the baseline.
-
Plot the fluorescence change against the log concentration of the compound.
-
Confirm that this compound does not elicit a significant calcium response, while neurotensin produces a robust, dose-dependent increase in fluorescence.
-
Conclusion
The cell-based assays described in these application notes provide a comprehensive toolkit for characterizing the activity of this compound and other biased agonists at the NTR1. By employing a combination of β-arrestin recruitment, radioligand binding, G protein signaling, and calcium mobilization assays, researchers can thoroughly evaluate the pharmacological profile of novel compounds and advance the development of next-generation therapeutics targeting the NTR1.
References
- 1. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of β-arrestin-biased agonism at seven-transmembrane receptors. | Semantic Scholar [semanticscholar.org]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML314 Administration in Mouse Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ML314 in mouse models of addiction, particularly focusing on methamphetamine addiction. This compound is a novel small molecule that acts as a β-arrestin biased agonist of the neurotensin (B549771) receptor 1 (NTR1), showing promise as a preclinical candidate for the treatment of substance use disorders.
Introduction
This compound represents a significant advancement in the development of therapeutics for addiction. Unlike traditional agonists that activate both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively engages the β-arrestin pathway. This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding the side effects associated with G protein activation. In mouse models of methamphetamine addiction, this compound has been demonstrated to attenuate key behavioral phenotypes, including hyperlocomotion and drug-seeking behavior. These protocols are designed to facilitate the reproducible in vivo evaluation of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on methamphetamine-induced behaviors in mice.
Table 1: Effect of this compound on Methamphetamine-Induced Hyperlocomotion
| This compound Dose (mg/kg, i.p.) | Methamphetamine Dose (mg/kg, i.p.) | Mouse Strain | Percent Reduction in Locomotor Activity (Compared to Vehicle) | Reference |
| 10 | 2 | C57BL/6J | Data not provided as percentage, but significant attenuation observed | [1] |
| 20 | 2 | C57BL/6J | Significant attenuation | [1] |
| 30 | 2 | C57BL/6J | Significant attenuation | [1] |
Table 2: Effect of this compound on Methamphetamine-Induced Conditioned Place Preference (CPP)
| This compound Dose (mg/kg, i.p.) | Methamphetamine Dose (mg/kg, i.p.) | Mouse Strain | Outcome | Reference |
| 20 | Not specified | C57BL/6J | Significant reduction in preference for the drug-paired chamber | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice. Due to its lipophilic nature, a specific vehicle formulation is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL)
-
Needles (27-30 gauge)
Procedure:
-
Vehicle Preparation (10% DMSO, 10% Cremophor EL in Saline):
-
In a sterile microcentrifuge tube, add 1 part DMSO.
-
Add 1 part Cremophor EL.
-
Vortex thoroughly until the solution is homogenous.
-
Add 8 parts of sterile saline.
-
Vortex again until the solution is clear and homogenous.
-
Note: This vehicle should be prepared fresh on the day of the experiment.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10, 20, or 30 mg/kg) and the number of animals to be injected.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution. The final solution should be clear.
-
The final injection volume should be 10 mL/kg body weight. For a 25g mouse, this would be 0.25 mL.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
Administer this compound 30-60 minutes prior to the administration of methamphetamine or the start of the behavioral test.
-
Protocol 2: Methamphetamine-Induced Hyperlocomotion
This protocol details the procedure for assessing the effect of this compound on the stimulant effects of methamphetamine on locomotor activity.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Methamphetamine hydrochloride (dissolved in sterile saline)
-
Vehicle control solution (prepared as in Protocol 1)
-
Open field activity chambers equipped with photobeam detectors or video tracking software
-
Mice (e.g., C57BL/6J)
Procedure:
-
Habituation:
-
Handle the mice for at least 3 days prior to the experiment to acclimate them to the researcher.
-
On the day of the experiment, allow the mice to habituate to the testing room for at least 60 minutes before the start of the session.
-
Place each mouse in the open field chamber and allow for a 30-60 minute habituation period to the novel environment.
-
-
Drug Administration:
-
After the habituation period, remove the mice from the chambers and administer the vehicle control or the appropriate dose of this compound (i.p.).
-
Return the mice to their home cages.
-
After 30-60 minutes, administer methamphetamine (e.g., 2 mg/kg, i.p.) or saline to the respective groups.
-
-
Data Collection:
-
Immediately after the methamphetamine or saline injection, place the mice back into the open field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Data is typically binned into 5-minute intervals for analysis.
-
Protocol 3: Conditioned Place Preference (CPP)
This protocol outlines the procedure for evaluating the effect of this compound on the rewarding properties of methamphetamine using a CPP paradigm.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Methamphetamine hydrochloride (dissolved in sterile saline)
-
Vehicle control solution (prepared as in Protocol 1)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Mice (e.g., C57BL/6J)
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each mouse in the central chamber of the CPP apparatus and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Mice showing a strong unconditioned preference for one chamber (e.g., >70% of the time) may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase typically consists of 8 conditioning sessions (one in the morning and one in the afternoon) over 4 days.
-
Morning Sessions (e.g., Saline Pairing): Administer saline (i.p.) and immediately confine the mouse to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
Afternoon Sessions (e.g., Methamphetamine Pairing): Administer methamphetamine (e.g., 1-2 mg/kg, i.p.) and immediately confine the mouse to the opposite outer chamber for 30 minutes.
-
The order of saline and methamphetamine administration should be counterbalanced across animals.
-
For the this compound treatment group, administer this compound (e.g., 20 mg/kg, i.p.) 30-60 minutes before each methamphetamine injection during the conditioning phase. The control group receives the vehicle before methamphetamine.
-
-
Post-Conditioning Test (Day 10):
-
In a drug-free state, place each mouse in the central chamber and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber.
-
An increase in time spent in the methamphetamine-paired chamber compared to the pre-conditioning baseline indicates the development of CPP. The effect of this compound is determined by comparing the CPP score (time in drug-paired chamber - time in saline-paired chamber) between the vehicle- and this compound-treated groups.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway in Addiction.
Caption: Conditioned Place Preference Experimental Workflow.
References
Application Notes and Protocols for Assessing ML314 Brain Penetration
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for assessing the brain penetration of ML314, a nonpeptidic β-arrestin biased agonist of the neurotensin (B549771) NTR1 receptor. This compound has shown potential as a preclinical lead for treating methamphetamine abuse. Its efficacy for central nervous system (CNS) indications is critically dependent on its ability to cross the blood-brain barrier (BBB). These application notes detail in vivo pharmacokinetic methods in a murine model to quantify this compound concentrations in the brain and plasma, allowing for the determination of the brain-to-plasma concentration ratio. Furthermore, this document outlines the signaling pathway of this compound and presents its known pharmacokinetic parameters in a clear, tabular format.
Introduction to this compound and Brain Penetration Assessment
This compound is a small molecule that acts as a biased agonist at the neurotensin 1 receptor (NTR1), preferentially activating the β-arrestin signaling pathway over the traditional Gq-coupled pathway.[1] This biased agonism may offer therapeutic advantages for CNS disorders such as addiction.[1][2] Assessing the extent to which this compound penetrates the brain is a critical step in its preclinical development. The unbound brain-to-plasma concentration ratio (Kp,uu) is considered the gold standard for quantifying brain penetration, as it reflects the concentration of the pharmacologically active unbound drug in the brain's interstitial fluid relative to the unbound concentration in the plasma.[3]
This protocol describes a standard in vivo method for determining the total brain and plasma concentrations of this compound in mice, which allows for the calculation of the brain-to-plasma ratio (Kp). While this protocol does not directly measure the unbound fraction, the resulting Kp value provides a crucial initial assessment of this compound's ability to cross the blood-brain barrier.
Signaling Pathway of this compound
This compound exerts its effects through a specific signaling cascade initiated by its binding to the NTR1 receptor. Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin pathways, this compound shows a bias towards the β-arrestin pathway.[1] This biased signaling is of significant interest in drug development as it may separate desired therapeutic effects from unwanted side effects.
Caption: this compound β-arrestin biased signaling at the NTR1 receptor.
Quantitative Data for this compound Brain Penetration
The following tables summarize the available in vivo and in vitro pharmacokinetic data for this compound.
Table 1: In Vivo Brain Penetration of this compound in Mice [4]
| Dosage (mg/kg, i.p.) | Time Point (hours) | Mean Brain Concentration (ng/mL) | Mean Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| 10 | 1 | 924 | 711 (calculated from ratio) | 1.3 |
| 30 | 1 | 1506 | 941 (calculated from ratio) | 1.6 |
Table 2: In Vitro and In Vivo Pharmacokinetic Parameters of this compound [4]
| Parameter | Value | Species/System |
| In Vitro | ||
| PAMPA Permeability (Pe) | 3.99 x 10⁻⁶ cm/s | Artificial Membrane |
| Plasma Protein Binding | 99.7% (1 µM), 98.9% (10 µM) | Mouse Plasma |
| Plasma Stability (3h) | 99.6% | Mouse Plasma |
| Hepatic Microsome Stability (1h) | 0.2% remaining | Mouse Microsomes |
| In Vivo (2 mg/kg, i.v.) | ||
| Clearance | 81 mL/min/kg | Mouse |
| Volume of Distribution (Vdss) | 6.22 L/kg | Mouse |
| Half-life (t₁/₂) | 1.93 h | Mouse |
| In Vivo (10 mg/kg, i.p.) | ||
| Cmax | 763 ng/mL | Mouse Plasma |
| Half-life (t₁/₂) | 2.58 h | Mouse Plasma |
| AUC | 1223 ng·h/mL | Mouse Plasma |
Experimental Protocols
In Vivo Assessment of this compound Brain Penetration in Mice
This protocol outlines the necessary steps to determine the brain and plasma concentrations of this compound in mice following intraperitoneal (i.p.) administration. This method is based on standard pharmacokinetic study designs.[5][6]
Caption: Experimental workflow for in vivo brain penetration assessment.
4.1.1. Materials
-
This compound
-
Vehicle for dosing (e.g., 5% Cremophor EL in PBS)[5]
-
Male C57BL/6J mice (8-10 weeks old)
-
Syringes and needles for i.p. injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Homogenizer
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
LC-MS/MS system
-
Solvents for extraction and mobile phase (e.g., methanol (B129727), acetonitrile (B52724), formic acid)[5]
4.1.2. Procedure
-
Animal Acclimation and Preparation:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Fast mice overnight before dosing, with continued access to water.[5]
-
-
Dosing:
-
Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Administer the this compound solution to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg or 30 mg/kg).[4]
-
-
Sample Collection:
-
At predetermined time points (e.g., 1 hour post-dose), euthanize the mice according to approved institutional guidelines.[4]
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes.
-
Perfuse the circulatory system with ice-cold PBS to remove blood from the brain tissue.
-
Carefully dissect the whole brain and rinse with ice-cold PBS. Blot dry and record the weight.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to a new tube.
-
Brain Homogenate: Add a measured volume of ice-cold PBS to the brain tissue (e.g., a 1:4 w/v ratio) and homogenize until a uniform consistency is achieved.[5]
-
Extraction:
-
To a known volume of plasma or brain homogenate, add a protein precipitation agent (e.g., 3-4 volumes of ice-cold methanol or acetonitrile containing an internal standard).[5]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain matrices.[7]
-
Prepare a standard curve of this compound in both plasma and brain homogenate from untreated animals to ensure accurate quantification.
-
Analyze the prepared samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the plasma (ng/mL) and brain (ng/g) using the standard curves.
-
Determine the brain-to-plasma concentration ratio (Kp) using the following formula:
-
Kp = (Concentration of this compound in brain) / (Concentration of this compound in plasma)
-
-
Conclusion
The protocols and data presented in this document provide a framework for the assessment of this compound brain penetration. The in vivo pharmacokinetic study is a crucial component of the preclinical evaluation of any CNS drug candidate. The provided data indicates that this compound demonstrates good brain penetration in mice, supporting its further development for CNS indications. Researchers are encouraged to adapt and validate these general protocols for their specific experimental conditions.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the neurotensin receptor 1 in complex with β-arrestin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurotar.com [neurotar.com]
- 7. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurotensin Receptor 1 (NTR1) Function with ML314
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, cell-permeable, and brain-penetrant small molecule that acts as a biased agonist for the Neurotensin (B549771) Receptor 1 (NTR1).[1][2][3] Unlike the endogenous ligand neurotensin, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively activates the β-arrestin pathway without stimulating Gq-mediated calcium mobilization.[1][4][5] This unique pharmacological profile makes this compound an invaluable tool for dissecting the specific roles of β-arrestin signaling in NTR1 function. Additionally, this compound has been shown to act as a positive allosteric modulator of NTR1, increasing the binding of neurotensin.[2][3]
These application notes provide detailed protocols for utilizing this compound to investigate NTR1-mediated β-arrestin recruitment, assess G protein signaling (or lack thereof), and analyze its effects on ligand binding.
Data Presentation
In Vitro Pharmacological Profile of this compound at the Human NTR1
| Parameter | Value | Assay Type | Cell Line | Reference |
| EC50 (β-arrestin recruitment) | 2.0 µM | High-Content Screening (HCS) with β-arrestin-GFP | U2OS | [1] |
| EC50 (β-arrestin recruitment) | 3.41 µM | DiscoveRx β-arrestin complementation assay | CHO-K1 | [4] |
| Emax (β-arrestin recruitment) | 100% (relative to NT peptide) | High-Content Screening (HCS) with β-arrestin-GFP | U2OS | [1] |
| Emax (β-arrestin recruitment) | 86.6% (relative to NT peptide) | DiscoveRx β-arrestin complementation assay | CHO-K1 | [4] |
| EC50 (Ca2+ Mobilization) | >80 µM | Calcium Flux Assay | HEK293 | [4] |
| IC50 (Inhibition of NT-mediated Ca2+ Mobilization) | Not Reported | Calcium Flux Assay | HEK293 | |
| Selectivity | >20-fold selective for NTR1 over NTR2 and GPR35 | β-arrestin recruitment assays | U2OS | [4] |
In Vitro ADME/T Properties of this compound
| Property | Value | Notes | Reference |
| Aqueous Solubility (PBS, pH 7.4) | 1.1 µM (0.45 µg/mL) | Low aqueous solubility | [2] |
| BBB-PAMPA Permeability | 399 x 10-6 cm/s | High predicted blood-brain barrier permeability | [2] |
| Plasma Protein Binding (Human, 1 µM) | 99.45% | Highly bound to plasma proteins | [2] |
| Plasma Protein Binding (Mouse, 1 µM) | 99.67% | Highly bound to plasma proteins | [2] |
| Plasma Stability (Human, 3 hrs) | 100% | Stable in human plasma | [2] |
| Plasma Stability (Mouse, 3 hrs) | 99.55% | Stable in mouse plasma | [2] |
| Hepatic Microsome Stability (Human, 1 hr) | 1.36% remaining | High clearance in human liver microsomes | [2] |
| Hepatic Microsome Stability (Mouse, 1 hr) | 0.16% remaining | High clearance in mouse liver microsomes | [2] |
| Hepatocyte Toxicity (Fa2N-4 cells) LC50 | 29.6 µM | Moderate cytotoxicity at higher concentrations | [2] |
Signaling Pathways and Experimental Workflows
Caption: NTR1 signaling pathways activated by neurotensin versus the biased agonist this compound.
Caption: Workflow for a β-arrestin recruitment assay using this compound.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (High-Content Screening)
This protocol is adapted from methods used in the characterization of this compound and is suitable for imaging-based quantification of β-arrestin translocation.[4]
1. Materials:
-
Cell Line: U2OS cells stably co-expressing human NTR1 and β-arrestin2-GFP.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for NTR1, puromycin (B1679871) for β-arrestin2-GFP).
-
Assay Plates: 384-well, black-walled, clear-bottom imaging plates.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Positive Control: 10 mM Neurotensin (8-13) peptide in DMSO.
-
Assay Buffer: HBSS or other suitable buffer.
-
Instrumentation: High-content imaging system.
2. Procedure:
-
Cell Plating:
-
Trypsinize and resuspend U2OS-NTR1-β-arrestin2-GFP cells in culture medium.
-
Seed 2,000-4,000 cells per well in a 384-well imaging plate.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, diluted 1:3 for an 11-point curve.
-
Further dilute the compound series in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). The final DMSO concentration should be kept below 0.5%.
-
Prepare a positive control (Neurotensin) and a vehicle control (DMSO in Assay Buffer).
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted this compound, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.
-
-
Imaging and Analysis:
-
Image the plates using a high-content imaging system with appropriate filters for GFP.
-
Quantify the formation of fluorescent puncta (aggregates of β-arrestin2-GFP) within the cells using image analysis software.
-
Normalize the data to the positive control (100% activation) and vehicle control (0% activation).
-
Plot the normalized response against the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Calcium Mobilization Assay
This protocol is designed to confirm the lack of Gq-pathway activation by this compound.[4][6]
1. Materials:
-
Cell Line: HEK293T cells transiently or stably expressing human NTR1. Co-transfection with a promiscuous Gα subunit like Gα16 can enhance signal for other receptors but is not necessary for the Gq-coupled NTR1.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plates: 96-well or 384-well, black-walled, clear-bottom plates.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Positive Control: 10 mM Neurotensin peptide in DMSO.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
2. Procedure:
-
Cell Plating:
-
Seed HEK293T-NTR1 cells into assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid (B1678239) in Assay Buffer).
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Execution:
-
Wash the cells gently with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.
-
Prepare a compound plate with this compound and neurotensin at various concentrations (e.g., 3X final concentration).
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Continue to measure the fluorescence intensity every 1-2 seconds for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Neurotensin should produce a robust, dose-dependent increase in fluorescence.
-
This compound is expected to show no significant increase in fluorescence at concentrations up to at least 80 µM.[4]
-
Data can be plotted as fluorescence intensity over time or as a dose-response curve of the peak fluorescence signal.
-
Protocol 3: Radioligand Binding Assay (Allosteric Modulation)
This protocol determines the effect of this compound on the binding of a radiolabeled ligand (e.g., [3H]-Neurotensin) to NTR1.[4]
1. Materials:
-
Membrane Preparation: Cell membranes prepared from U2OS or HEK293 cells overexpressing human NTR1, or from brain tissue known to express NTR1 (e.g., striatum).
-
Radioligand: [3H]-Neurotensin or [125I]-Neurotensin.
-
This compound Stock Solution: 10 mM this compound in DMSO.
-
Non-specific Binding Control: High concentration of unlabeled neurotensin (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethylenimine).
-
Instrumentation: Scintillation counter.
2. Procedure:
-
Assay Setup (Saturation Binding):
-
Prepare two sets of tubes. One set will contain a fixed concentration of this compound (e.g., 2 µM), and the other will contain vehicle (DMSO).
-
To each tube, add a serially diluted concentration of the radioligand.
-
To determine non-specific binding, prepare parallel sets of tubes that also contain 1 µM unlabeled neurotensin.
-
-
Incubation:
-
Add the membrane preparation (e.g., 20-50 µg of protein) to each tube.
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters.
-
Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding against the radioligand concentration.
-
Analyze the data using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
A significant increase in Bmax in the presence of this compound indicates that it unmasks "hidden" or cryptic binding sites, a hallmark of its allosteric modulatory effect.[4]
-
Caption: Workflow for a radioligand binding assay to study allosteric modulation by this compound.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Table 2: [Summary of in vitro ADME/T properties of NTR1 agonists ML301 (& analogs) and this compound.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational transitions of a neurotensin receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML314 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML314 is a potent, selective, and brain-penetrant small molecule that acts as a biased agonist for the neurotensin (B549771) receptor 1 (NTR1).[1] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound preferentially activates the β-arrestin pathway, making it a valuable tool for dissecting the distinct roles of these signaling cascades in vivo.[1] In behavioral pharmacology, this compound has shown significant promise as a preclinical candidate for the treatment of methamphetamine use disorder.[1][2] It has been demonstrated to attenuate key behavioral effects of methamphetamine, including hyperlocomotion, reward, and reinforcement.[1][2] These application notes provide a comprehensive overview of the use of this compound in behavioral research, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies.
Mechanism of Action: Biased Agonism at the Neurotensin Receptor 1
This compound functions as a β-arrestin biased agonist at the NTR1. This means that upon binding to the receptor, it preferentially induces a conformational change that promotes the recruitment and activation of β-arrestin proteins, while having a minimal effect on the canonical Gq-protein signaling pathway that leads to calcium mobilization.[1] This biased signaling is thought to be crucial for its therapeutic effects, as it avoids the side effects associated with non-biased NTR1 agonists. The recruitment of β-arrestin can lead to the scaffolding of various downstream signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase (ERK).[3][4] In the context of psychostimulant addiction, the activation of the NTR1/β-arrestin/ERK pathway in brain regions like the striatum is believed to counteract the dopamine-dependent effects of drugs like methamphetamine.[5][6]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in key behavioral pharmacology assays.
| Table 1: Effect of this compound on Methamphetamine-Induced Hyperlocomotion in Mice | ||
| This compound Dose (mg/kg, i.p.) | Methamphetamine Dose (mg/kg, i.p.) | Reduction in Locomotor Activity (vs. Vehicle) |
| 10 | 2 | Significant reduction |
| 20 | 2 | Significant reduction |
| 30 | 2 | Significant reduction |
| Data summarized from Barak et al., 2016[1] |
| Table 2: Effect of this compound on Methamphetamine-Induced Conditioned Place Preference (CPP) in Mice | |
| Treatment Group | Preference Score (Mean ± SEM) |
| Vehicle + Methamphetamine | 0.32 ± 0.03 |
| This compound (20 mg/kg) + Methamphetamine | 0.20 ± 0.04* |
| p=0.04 vs. Vehicle + Methamphetamine. Data from Barak et al., 2016[7] |
| Table 3: Effect of this compound on Methamphetamine Self-Administration in Rats | |
| Treatment Condition | Lever Presses (Mean ± SEM) |
| Pre-treatment (Vehicle) | 59.1 ± 8.3 |
| Post-treatment (Vehicle) | No significant change |
| Pre-treatment (this compound) | 59.1 ± 8.3 |
| Post-treatment (this compound, 30 mg/kg) | 30.1 ± 8.7* |
| Significant reduction vs. pre-treatment. Data from Barak et al., 2016[7] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate this compound are provided below.
Protocol 1: Methamphetamine-Induced Locomotor Activity
This protocol is designed to assess the effect of this compound on the hyperlocomotor activity induced by methamphetamine in mice.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Locomotor activity chambers (e.g., transparent Plexiglas boxes with infrared beams)
-
Syringes and needles for intraperitoneal (i.p.) injections
-
Male C57BL/6J mice (8-12 weeks old)
Procedure:
-
Habituation: Individually house mice and handle them for several days prior to the experiment to reduce stress. On the test day, place each mouse into a locomotor activity chamber and allow it to habituate for at least 30 minutes.[5]
-
Drug Preparation: Dissolve this compound and methamphetamine hydrochloride separately in sterile saline to the desired concentrations.
-
Administration:
-
Data Collection: Immediately after the methamphetamine injection, record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) in 5-minute bins for 60-120 minutes.
-
Data Analysis: Analyze the total locomotor activity counts using appropriate statistical tests, such as a two-way ANOVA (with this compound treatment and methamphetamine treatment as factors) followed by post-hoc tests to compare group differences.
Protocol 2: Conditioned Place Preference (CPP)
This protocol assesses the ability of this compound to block the rewarding effects of methamphetamine as measured by a conditioned place preference paradigm.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Sterile saline
-
Conditioned place preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Syringes and needles for i.p. injections
-
Male C57BL/6J mice
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each mouse in the central compartment of the CPP apparatus and allow it to freely explore all compartments for 15 minutes.
-
Record the time spent in each compartment to determine any initial bias. An unbiased design is often preferred, where the drug is paired with the initially non-preferred side.
-
-
Conditioning (Days 2-5):
-
This phase consists of four days of conditioning sessions.
-
Morning Session: Administer a saline injection and immediately confine the mouse to one of the compartments for 30 minutes.
-
Afternoon Session: Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle 15-30 minutes before administering methamphetamine (e.g., 2 mg/kg, i.p.).[7] Immediately confine the mouse to the other compartment for 30 minutes.
-
The order of saline and drug pairings should be counterbalanced across animals.
-
-
Test (Day 6):
-
Place the mouse in the central compartment and allow it to freely explore the entire apparatus for 15 minutes, with no injections given.
-
Record the time spent in each compartment.
-
-
Data Analysis: Calculate a preference score as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment. Alternatively, the preference can be expressed as the percentage of time spent in the drug-paired compartment. Compare the preference scores between the this compound-treated and vehicle-treated groups using a t-test or ANOVA.[7]
Protocol 3: Intravenous Self-Administration
This protocol is used to evaluate the effect of this compound on the reinforcing properties of methamphetamine in rats.
Materials:
-
This compound
-
Methamphetamine hydrochloride
-
Sterile saline
-
Heparinized saline
-
Operant conditioning chambers equipped with two levers, a syringe pump, and a cue light
-
Intravenous catheters
-
Surgical instruments
-
Male Sprague-Dawley or Wistar rats
Procedure:
-
Surgery and Recovery:
-
Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The catheter should exit dorsally between the scapulae.
-
Allow the rat to recover for at least 5-7 days, during which the catheter is flushed daily with heparinized saline to maintain patency.
-
-
Acquisition of Self-Administration:
-
Place the rat in the operant chamber for daily sessions (e.g., 2-4 hours).
-
Train the rat to press a designated "active" lever to receive an intravenous infusion of methamphetamine (e.g., 0.05-0.1 mg/kg/infusion). Each infusion is typically paired with a discrete cue (e.g., illumination of a light above the lever).
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue training until the rat demonstrates stable responding, typically defined as less than 20% variation in the number of infusions earned over three consecutive days.
-
-
Testing:
-
Once stable responding is established, begin the testing phase.
-
On test days, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 15-30 minutes before placing the rat in the operant chamber.[7]
-
A within-subjects design is often used, where each rat receives both this compound and vehicle on different days in a counterbalanced order.
-
-
Data Analysis: Record the number of active and inactive lever presses during each session. Analyze the data using a paired t-test or a repeated-measures ANOVA to compare the number of infusions earned under the this compound and vehicle conditions.[7]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NTR1/β-arrestin signaling in behavior, particularly in the context of substance use disorders. The protocols outlined above provide a framework for researchers to study the effects of this compound on methamphetamine-related behaviors. The biased agonism of this compound offers a unique opportunity to selectively modulate a specific signaling pathway, which may lead to the development of novel therapeutics with improved efficacy and fewer side effects.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escalation of methamphetamine self-administration in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK and β-arrestin interaction: a converging-point of signaling pathways for multiple types of cell-surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK and β-arrestin interaction: a converging point of signaling pathways for multiple types of cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Contributions of ERK signaling in the striatum to instrumental learning and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of ML314
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, mechanism of action, and key experimental protocols for the neurotensin (B549771) receptor 1 (NTR1) biased agonist, ML314. This document is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound, particularly in the context of substance use disorders.
Introduction
This compound, with the chemical name 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline, is a potent and brain-penetrant small molecule that acts as a biased agonist at the neurotensin receptor 1 (NTR1).[1] It displays a unique signaling profile, preferentially activating the β-arrestin pathway over the traditional G-protein-mediated signaling cascade.[1] This biased agonism is a subject of significant interest for therapeutic development, as it may offer a way to selectively engage desired signaling pathways while avoiding others that lead to unwanted side effects. Research has primarily focused on the potential of this compound in the treatment of methamphetamine abuse.[2]
Mechanism of Action
This compound is a β-arrestin biased agonist of the NTR1.[1] Unlike the endogenous ligand neurotensin, which activates both G-protein and β-arrestin pathways, this compound shows little to no activation of Gq-mediated calcium mobilization.[1] Instead, it potently promotes the recruitment of β-arrestin to the NTR1. This biased signaling is thought to underlie its therapeutic effects. The interaction of this compound with NTR1 leads to the attenuation of methamphetamine-induced behaviors in preclinical models.[2]
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Parameter | Receptor | Value | Assay Type | Reference |
| EC50 | Human NTR1 | 2.0 µM | β-arrestin recruitment | [1] |
| Selectivity | Human NTR2 | >20-fold vs NTR1 | β-arrestin recruitment | [1] |
| EC50 | Human NTR1 | >80 µM | Calcium Mobilization | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from substituted methyl anthranilates. A general synthetic scheme is outlined below.
Caption: General synthetic scheme for this compound.
Experimental Protocols
In Vitro Assays
1. β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay platform, a widely used method to quantify ligand-induced β-arrestin recruitment to a GPCR.[2][3][4]
Objective: To determine the potency (EC50) of this compound in promoting the interaction between NTR1 and β-arrestin.
Materials:
-
PathHunter® CHO-K1 NTR1 β-Arrestin cells (DiscoverX)
-
Cell plating reagent (AssayComplete™ Cell Plating Reagent, DiscoverX)
-
This compound stock solution (in DMSO)
-
Neurotensin (NT) as a positive control
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents (DiscoverX)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Protocol:
Caption: Workflow for the β-Arrestin Recruitment Assay.
2. Calcium Mobilization Assay
This protocol is a general method to assess Gq-protein activation by measuring changes in intracellular calcium levels.[5][6][7]
Objective: To confirm the lack of Gq-mediated signaling by this compound at the NTR1.
Materials:
-
HEK293 or CHO cells transiently or stably expressing human NTR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Neurotensin (NT) as a positive control
-
A known Gq-activating ligand for a different receptor as a positive control for the assay system (e.g., ATP for P2Y receptors)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FLIPR)
Protocol:
Caption: Workflow for the Calcium Mobilization Assay.
In Vivo Protocols
1. Preparation of this compound for Intraperitoneal (i.p.) Injection
For in vivo studies in rodents, this compound is typically administered via intraperitoneal injection.
Vehicle: A common vehicle for this compound is a solution of 20% DMSO in saline.[8]
Preparation:
-
Dissolve the required amount of this compound in 100% DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration and a final DMSO concentration of 20%.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
2. Methamphetamine-Induced Conditioned Place Preference (CPP) in Mice
This protocol is designed to assess the rewarding properties of methamphetamine and the ability of this compound to block these effects.[9][10][11]
Animals: Male C57BL/6J mice are commonly used.
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
Protocol:
Caption: Conditioned Place Preference (CPP) Protocol.
3. Methamphetamine Self-Administration in Rats
This protocol assesses the reinforcing effects of methamphetamine and the potential of this compound to reduce drug-taking behavior.[12][13][14]
Animals: Male Sprague-Dawley or Long-Evans rats are often used.
Surgery: Rats are surgically implanted with intravenous catheters for drug self-administration.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
Protocol:
Caption: Methamphetamine Self-Administration Protocol.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]
- 10. Methamphetamine-induced conditioned place preference in LG/J and SM/J mouse strains and an F45/F46 advanced intercross line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. Escalation of methamphetamine self-administration in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing ML314 Dosage for Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML314 in behavioral assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, brain-penetrant, small-molecule agonist for the neurotensin (B549771) receptor 1 (NTR1).[1][2] It functions as a β-arrestin biased agonist, meaning it preferentially activates the β-arrestin signaling pathway over the traditional G-protein coupled pathway.[3] Specifically, this compound does not stimulate Gq-mediated calcium mobilization.[2] Additionally, this compound acts as a positive allosteric modulator of NTR1, enhancing the binding of the endogenous ligand, neurotensin.[1][4]
Q2: What is the recommended dosage range for this compound in behavioral assays?
The effective dosage of this compound can vary depending on the animal model and the specific behavioral paradigm. Based on published preclinical studies, the following ranges have been shown to be effective:
-
Mice (C57BL/6J): 10-30 mg/kg administered intraperitoneally (i.p.).[4][5]
-
Rats: 30 mg/kg (i.p.) has been shown to be effective in reducing methamphetamine self-administration.[4]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
Q4: What are the known behavioral effects of this compound in preclinical models of addiction?
This compound has been shown to attenuate behaviors associated with psychostimulant use, particularly methamphetamine. Key findings include:
-
Reduced Hyperlocomotion: this compound reduces methamphetamine-induced hyperlocomotion in C57BL/6J mice.[1]
-
Decreased Conditioned Place Preference (CPP): It has been shown to decrease methamphetamine-associated conditioned place preference in mice.[1]
-
Blocked Self-Administration: In rats, this compound blocks the self-administration of methamphetamine.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable behavioral effect of this compound | Inadequate Dose: The dose may be too low for the specific animal strain, age, or behavioral paradigm. | Perform a dose-response study to determine the optimal effective dose. Start with the published effective range (10-30 mg/kg in mice) and escalate as needed. |
| Poor Bioavailability: The compound may not be reaching the target site in sufficient concentrations. | Ensure proper i.p. injection technique. Check for any signs of injection failure (e.g., leakage from the injection site). | |
| Incorrect Timing of Administration: The time between this compound administration and the behavioral test may not be optimal. | The pre-treatment time should be consistent and based on the pharmacokinetic profile of the compound if known. A 30-minute pre-treatment time is a common starting point for i.p. injections. | |
| High variability in behavioral data | Inconsistent Drug Preparation: Incomplete dissolution or precipitation of this compound can lead to inconsistent dosing. | Ensure a standardized and validated protocol for preparing the this compound solution. Visually inspect the solution for any precipitates before each injection. |
| Environmental Factors: Stress from handling, injection, or environmental conditions can influence behavioral outcomes. | Acclimatize animals to the experimental procedures, including handling and mock injections. Maintain a consistent and controlled testing environment (e.g., lighting, noise levels). | |
| Animal-specific Factors: Age, sex, and strain of the animals can all contribute to variability. | Use animals of a consistent age, sex, and genetic background. Report these details in your experimental design. | |
| Unexpected side effects (e.g., sedation, motor impairment) | Dose is too high: The observed effects may be due to off-target effects or toxicity at higher concentrations. | Reduce the dose of this compound. If the therapeutic window is narrow, consider alternative administration routes that might offer better control over plasma concentrations. |
| Vehicle Effects: The vehicle used to dissolve this compound may have its own behavioral effects. | Always include a vehicle-only control group in your experiments to account for any effects of the solvent. |
Data Presentation
Table 1: Summary of this compound Dosages and Effects in Behavioral Assays
| Animal Model | Behavioral Assay | This compound Dosage (i.p.) | Outcome | Reference |
| Mice (C57BL/6J) | Methamphetamine-induced Hyperlocomotion | 10-30 mg/kg | Attenuated hyperlocomotion | [4][5] |
| Mice (C57BL/6J) | Methamphetamine Conditioned Place Preference | 10-30 mg/kg | Reduced preference for the drug-paired chamber | [5] |
| Rats | Methamphetamine Self-Administration | 30 mg/kg | Blocked self-administration | [4] |
Experimental Protocols
Methamphetamine-Induced Hyperlocomotion in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs.
-
Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking systems to measure locomotor activity.
-
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Place each mouse individually into the open-field arena and allow for a 30-60 minute habituation period to establish a baseline activity level.
-
Administer this compound (10, 20, or 30 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound/vehicle administration, administer methamphetamine (e.g., 1-2 mg/kg, s.c. or i.p.).
-
Immediately return the mouse to the open-field arena and record locomotor activity for 60-120 minutes.
-
-
Data Analysis: The primary dependent variable is the total distance traveled, typically analyzed in time bins (e.g., 5-minute intervals).
Methamphetamine Conditioned Place Preference (CPP) in Mice
-
Animals: Male C57BL/6J mice are frequently used.
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-conditioning (Day 1): Allow mice to freely explore all three chambers for 15-30 minutes to determine initial preference.
-
Conditioning (Days 2-5): This phase typically involves four conditioning sessions.
-
On two of the days, administer methamphetamine (e.g., 1 mg/kg, i.p.) and confine the mouse to one of the conditioning chambers for 30 minutes.
-
On the other two days, administer saline and confine the mouse to the other conditioning chamber for 30 minutes. The order of drug and saline conditioning should be counterbalanced across animals.
-
-
Test (Day 6): Administer this compound (10, 20, or 30 mg/kg, i.p.) or vehicle 30 minutes before the test. Place the mouse in the central chamber and allow free access to all three chambers for 15-30 minutes.
-
-
Data Analysis: The time spent in each chamber is recorded. A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber.
Methamphetamine Self-Administration in Rats
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar) are commonly used.
-
Surgery: Rats are surgically implanted with an intravenous catheter in the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump.
-
Procedure:
-
Acquisition: Rats are trained to press the active lever to receive an infusion of methamphetamine (e.g., 0.05-0.1 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). Each infusion is paired with a cue light.
-
Maintenance: Once stable responding is achieved, the effect of this compound can be tested.
-
Testing: Administer this compound (30 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
-
Data Analysis: The number of active and inactive lever presses, as well as the total number of infusions received, are recorded.
Mandatory Visualizations
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: ML314 Brain-to-Plasma Ratio
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with ML314, focusing on its brain-to-plasma distribution. Contrary to some initial assumptions, this compound is reported to have good brain penetration.[1][2] This guide addresses how to accurately measure and troubleshoot experimental results related to this compound's central nervous system exposure.
Frequently Asked Questions (FAQs)
Q1: What is the expected brain-to-plasma ratio for this compound?
A1: Published data indicates that this compound has excellent brain penetration.[1] In mouse studies, brain-to-plasma concentration ratios of 1.3 and 1.6 were observed one hour after intraperitoneal doses of 10 mg/kg and 30 mg/kg, respectively.[1]
Q2: My experimentally determined brain-to-plasma ratio for this compound is significantly lower than reported values. What could be the cause?
A2: Discrepancies between expected and observed brain-to-plasma ratios can arise from several factors:
-
Experimental Protocol Variations: Differences in species, dosing route, vehicle, or time of sample collection can significantly impact pharmacokinetic outcomes.
-
Bioanalytical Method Sensitivity: Inaccurate quantification of this compound in brain and plasma samples can lead to erroneous ratio calculations. Ensure your analytical method, such as LC-MS/MS, is properly validated for sensitivity, accuracy, and precision.[3]
-
Metabolic Instability: this compound is reported to be rapidly metabolized by liver homogenates.[1] Variations in animal metabolism could affect plasma and brain concentrations.
-
Plasma Protein Binding: this compound is highly bound to plasma proteins.[1] Variations in protein binding can affect the unbound fraction of the drug available to cross the blood-brain barrier.
-
P-glycoprotein (P-gp) Efflux: While this compound effectively penetrates the brain, it may be a substrate for efflux transporters like P-gp. Overexpression of these transporters in your animal model could reduce brain exposure.
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the physicochemical properties of this compound is crucial for interpreting its pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C24H28N4O3 | [4] |
| Formula Weight | 420.5 g/mol | [4] |
| Aqueous Solubility (PBS, pH 7.4) | 1.1 µM | [1] |
| PAMPA Permeability (Pe) | High (pH dependent) | [1] |
| Plasma Protein Binding | High | [1] |
| Form | Crystalline solid | [4] |
Q4: How does the mechanism of action of this compound relate to its use in CNS studies?
A4: this compound is a biased agonist of the Neurotensin Receptor 1 (NTR1), which is expressed in brain regions associated with reward and addiction.[5][6] It selectively activates the β-arrestin pathway without stimulating Gq-coupled calcium mobilization.[1][2] This biased signaling is thought to have therapeutic advantages.[1] Its ability to penetrate the brain allows it to engage with its target receptor in the CNS.[5][6]
Troubleshooting Guide
Issue: Inconsistent or low brain concentrations of this compound.
| Potential Cause | Troubleshooting Step |
| Dosing Solution Instability or Precipitation | Prepare fresh dosing solutions for each experiment. Confirm the solubility of this compound in your chosen vehicle. |
| Incorrect Dosing | Verify the accuracy of your dosing calculations and administration technique (e.g., intraperitoneal injection). |
| Rapid Metabolism | Consider a pharmacokinetic study with more frequent sampling time points to capture the Cmax accurately. Co-administration with a metabolic inhibitor could be explored, but may introduce confounding factors. |
| High Plasma Protein Binding | While total brain-to-plasma ratio is a useful metric, consider measuring the unbound concentrations in both compartments for a more accurate assessment of target engagement.[7][8] |
| Analytical Method Issues | Re-validate your LC-MS/MS method. Ensure complete extraction of this compound from brain tissue homogenate. Use a suitable internal standard. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: C57BL/6J mice.
-
Dosing:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 20% Captisol).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg or 30 mg/kg).[1]
-
-
Sample Collection:
-
At designated time points (e.g., 1 hour post-dose), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma.[9]
-
Perfuse the brain with saline to remove residual blood.
-
Harvest the brain tissue.
-
Store all samples at -80°C until analysis.
-
-
Sample Preparation:
-
Plasma: Perform a protein precipitation extraction.
-
Brain: Homogenize the brain tissue in a suitable buffer. Perform a liquid-liquid or solid-phase extraction.[3]
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[3]
-
Visualizations
Caption: this compound signaling at the NTR1 receptor.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 8. In silico prediction of unbound brain-to-plasma concentration ratio using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Potential off-target effects of ML314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML314, a β-arrestin biased agonist of the Neurotensin Receptor 1 (NTR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptidic small molecule that acts as a biased agonist for the Neurotensin Receptor 1 (NTR1).[1][2] Its primary mechanism involves selectively activating the β-arrestin signaling pathway downstream of NTR1, without significantly engaging the traditional Gq-protein coupled pathway that leads to calcium mobilization.[1][2] This biased agonism has potential therapeutic advantages by separating distinct cellular responses.[1]
Q2: What is the reported potency and selectivity of this compound?
A2: this compound exhibits full agonist activity for β-arrestin recruitment at NTR1 with an EC50 of approximately 2.0 μM.[1][2] It has shown selectivity of over 20-fold for NTR1 compared to the Neurotensin Receptor 2 (NTR2) and GPR35.[1]
Q3: Are there any known off-target interactions for this compound?
A3: Yes, off-target interactions for this compound have been identified. A lead profiling screen at a concentration of 10 μM showed significant binding to several other receptors. These include the mu-opioid receptor (MOR), the sigma-1 receptor (σ1), and a range of adrenergic receptors (α1a, α1B, α1D, and α2A).[1] Researchers should be aware of these potential off-target activities, especially when using this compound at concentrations of 10 μM or higher.
Q4: How can I confirm that the observed cellular phenotype is due to on-target NTR1 activity?
A4: To confirm that the effects of this compound are mediated by NTR1, it is recommended to perform experiments in the presence of a specific NTR1 antagonist, such as SR142948A. The effects of this compound should be blocked by the co-administration of the antagonist in a dose-dependent manner.[1] Additionally, using a cell line that does not express NTR1 or using siRNA/CRISPR to knock down NTR1 can serve as valuable negative controls.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in β-arrestin recruitment assays.
-
Potential Cause: Variations in cell line expression of NTR1 and β-arrestin, or issues with assay reagents.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure consistent and stable expression of NTR1 in your cell line using techniques like Western blot or qPCR.
-
Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell number per well for your assay plate.
-
Validate Reagents: Use a known NTR1 agonist as a positive control to confirm the activity of your β-arrestin recruitment assay reagents.
-
Check for Off-Target Effects: At higher concentrations, consider if the known off-target interactions of this compound could be influencing your results.
-
Issue 2: Observation of calcium signaling upon this compound application.
-
Potential Cause: this compound is designed to be a β-arrestin biased agonist with no significant Gq-mediated calcium mobilization.[1][2] Observed calcium signaling could indicate an off-target effect or an issue with the experimental setup.
-
Troubleshooting Steps:
-
Verify this compound Concentration: Ensure the final concentration of this compound is within the expected range for selective NTR1 β-arrestin activation (ideally below 10 μM).
-
Test for Off-Target Receptor Activity: The observed calcium signaling could be mediated by off-target adrenergic receptors. Consider using antagonists for α1-adrenergic receptors to see if the calcium response is diminished.
-
Use a Control Cell Line: Test this compound in a parental cell line that does not express NTR1 to determine if the calcium signal is independent of the intended target.
-
Issue 3: Cellular toxicity or a decrease in cell viability is observed.
-
Potential Cause: While specific cytotoxicity data for this compound is not widely available, high concentrations of any small molecule can lead to off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound induces cell death in your specific cell line using a standard viability assay (e.g., MTT, CellTiter-Glo).
-
Use the Lowest Effective Concentration: Once the on-target EC50 is established, use the lowest possible concentration of this compound that elicits the desired biological response to minimize potential toxicity.
-
Consider Off-Target Mechanisms: The observed toxicity could be a consequence of its interaction with off-target receptors like the mu-opioid or sigma-1 receptors.
-
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| NTR1 | β-arrestin Recruitment | EC50 | ~ 2.0 μM | [1][2] |
| NTR2 | β-arrestin Recruitment | Selectivity | >20-fold vs. NTR1 | [1] |
| GPR35 | β-arrestin Recruitment | Selectivity | >20-fold vs. NTR1 | [1] |
| NTR1 | Calcium Mobilization | Activity | No significant response | [1][2] |
| μ-Opioid Receptor (MOR) | Radioligand Binding | % Inhibition @ 10 μM | 86% | [1] |
| σ1 Receptor | Radioligand Binding | % Inhibition @ 10 μM | 69% | [1] |
| α1a Adrenergic Receptor | Radioligand Binding | % Inhibition @ 10 μM | 63-100% | [1] |
| α1B Adrenergic Receptor | Radioligand Binding | % Inhibition @ 10 μM | 63-100% | [1] |
| α1D Adrenergic Receptor | Radioligand Binding | % Inhibition @ 10 μM | 63-100% | [1] |
| α2A Adrenergic Receptor | Radioligand Binding | % Inhibition @ 10 μM | 63-100% | [1] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
-
Objective: To measure the potency of this compound in recruiting β-arrestin to NTR1.
-
Methodology:
-
Cell Culture: Use a cell line stably co-expressing NTR1 and a β-arrestin fusion protein (e.g., β-arrestin-GFP). Plate cells in a 96-well or 384-well plate and grow to confluence.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Include a vehicle control (e.g., DMSO) and a known NTR1 agonist as a positive control.
-
Compound Addition: Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.
-
Signal Detection: Measure the recruitment of β-arrestin. The detection method will depend on the assay platform (e.g., fluorescence imaging for GFP translocation, luminescence for enzyme complementation assays).
-
Data Analysis: Plot the signal response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Calcium Mobilization Assay
-
Objective: To confirm the biased agonism of this compound by assessing its effect on Gq-mediated calcium signaling.
-
Methodology:
-
Cell Culture: Use a cell line expressing NTR1. Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound and a known Gq-activating NTR1 agonist (positive control) in a suitable assay buffer.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then add the compounds and continue to measure the fluorescence intensity over time to detect any changes in intracellular calcium.
-
Data Analysis: Quantify the peak fluorescence response for each concentration and plot the dose-response curve.
-
Visualizations
Caption: Signaling pathway of the biased agonist this compound at the NTR1 receptor.
References
ML314 Synthesis and Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and purification of ML314.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Question: My this compound synthesis resulted in a low yield. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound, a quinazoline (B50416) derivative, can stem from several factors throughout the three-step process.[1] Here’s a breakdown of potential issues and corresponding troubleshooting strategies:
Potential Causes & Solutions
| Step | Potential Cause | Troubleshooting Solution |
| Step 1: Condensation | Incomplete reaction between the substituted methyl anthranilate and an alkyl carbonitrile. | - Ensure the 4 M HCl in 1,4-dioxane (B91453) is fresh and anhydrous. - Extend the reaction time beyond 15 hours or slightly increase the temperature, monitoring for degradation. - Verify the purity of the starting materials. |
| Step 2: Chlorination | Inefficient conversion of the 4-hydroxyquinazoline (B93491) intermediate to the 4-chloroquinazoline (B184009). | - Use fresh POCl₃. - Ensure the reflux is vigorous and maintained for the full 15 hours. - Ensure all moisture is excluded from the reaction. |
| Step 3: Amination | Incomplete reaction between the 4-chloroquinazoline and the piperazine (B1678402) derivative. | - Use a microwave reactor if available to ensure consistent heating at 80°C. - Ensure an adequate excess of the piperazine derivative (1.5 equivalents) and K₂CO₃ (3 equivalents) are used. - Check the purity of the 4-chloroquinazoline intermediate. |
| General | Degradation of intermediates or product. | - Quinazolines can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[2] Neutralize reaction mixtures promptly during workup. |
| Side reactions. | - The formation of regioisomers or other byproducts is possible. Analyze crude reaction mixtures by LC-MS to identify major impurities and adjust reaction conditions to minimize their formation. |
Purification Troubleshooting
Question: I am having difficulty purifying this compound using column chromatography. What are some common issues and how can I resolve them?
Answer:
Purifying this compound can be challenging due to its physicochemical properties. Here are common issues and solutions for purification by flash column chromatography:
Common Purification Issues and Solutions
| Problem | Possible Cause | Solution |
| Poor Solubility of Crude Product | This compound has poor aqueous solubility at neutral pH (1.1 µM in PBS at pH 7.4), but is more soluble in acidic conditions (>297 µM at pH 5.0).[1] The crude product may also contain insoluble impurities. | - Dissolve the crude material in a minimal amount of a strong solvent like DMSO, then adsorb it onto silica (B1680970) gel for dry loading onto the column. - For liquid-liquid extraction prior to chromatography, use an acidic aqueous solution (e.g., 1 M HCl) to extract this compound into the aqueous phase, leaving non-basic impurities in the organic phase. Then, basify the aqueous phase and extract this compound back into an organic solvent. |
| Compound Streaking/Tailing on the Column | The basic nature of the piperazine and quinazoline nitrogens in this compound can lead to strong interactions with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol, to the eluent to improve peak shape. |
| Co-elution of Impurities | Unreacted starting materials or side products from the synthesis may have similar polarities to this compound. | - Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is recommended. - If baseline separation is not achieved, consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica gel. |
| Product Decomposing on the Column | Prolonged exposure to acidic silica gel can potentially degrade acid-sensitive functional groups. | - Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. - Neutralize the silica gel by pre-treating it with the eluent containing a basic additive before loading the sample. |
| Difficulty Removing Solvent | This compound is soluble in DMSO (>100 mM).[3] If used for sample loading, DMSO can be difficult to remove. | - Use a minimal amount of DMSO for loading. - After chromatography, perform a liquid-liquid extraction. Dissolve the product in a solvent like ethyl acetate and wash with water to remove residual DMSO. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the discovery of this compound.[1]
Step 1: Synthesis of 4-hydroxyquinazolines
-
A solution of substituted methyl anthranilate and an alkyl carbonitrile in 4 M HCl in 1,4-dioxane is heated at 100°C for 15 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with diethyl ether, and dried to yield the 4-hydroxyquinazoline intermediate.
Step 2: Synthesis of 4-chloroquinazolines
-
The 4-hydroxyquinazoline is refluxed in POCl₃ for 15 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a base (e.g., NaHCO₃).
-
The product is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sulfate, and concentrated to give the 4-chloroquinazoline.
Step 3: Synthesis of this compound
-
A mixture of the 4-chloroquinazoline, 1.5 equivalents of the appropriate piperazine derivative, and 3 equivalents of K₂CO₃ in 1,4-dioxane is heated in a microwave reactor at 80°C for 1.5 hours.
-
The reaction mixture is filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography to yield this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition and stability for this compound?
A1: this compound should be stored at -20°C for long-term stability.[3] It is stable for at least four years under these conditions.[3] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[4]
Q2: What are the solubility properties of this compound?
A2: this compound is highly soluble in DMSO (>100 mM).[3] Its aqueous solubility is pH-dependent, with significantly higher solubility in acidic conditions.[1]
Quantitative Solubility Data for this compound
| Solvent/Buffer | pH | Solubility |
| DMSO | N/A | >100 mM |
| pION buffer | 5.0 | >297 µM |
| pION buffer | 6.2 | 21.4 µM |
| pION buffer | 7.4 | 1.2 µM |
| 1x PBS | 7.4 | 1.1 µM |
Q3: What are the key structural features of this compound that might influence its synthesis and purification?
A3: this compound possesses a quinazoline core, a cyclopropyl (B3062369) group, two methoxy (B1213986) groups, and a substituted piperazine ring. The nitrogen atoms in the quinazoline and piperazine rings are basic and can interact with acidic media, which is a key consideration for both extraction and chromatography. The aromatic rings and methoxy groups are susceptible to metabolic oxidation, which is more of a concern for in vivo applications but could be relevant if harsh oxidative conditions are used during workup.[1]
Q4: Which analytical techniques are recommended for characterizing this compound?
A4: For routine characterization and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is suitable.[5] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound maleate ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Results with ML314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with ML314.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-peptidic, small-molecule agonist for the neurotensin (B549771) receptor 1 (NTR1).[1][2] It functions as a biased agonist, selectively activating the β-arrestin pathway without stimulating the traditional Gq-coupled pathway responsible for calcium mobilization.[1][2] Additionally, this compound acts as an allosteric enhancer of endogenous neurotensin, increasing the number of available NTR1 binding sites.[3][4]
Q2: Why am I not observing calcium mobilization in my cells upon treatment with this compound?
A2: The absence of calcium mobilization is the expected outcome. Unlike endogenous neurotensin or other peptide-based NTR1 agonists, this compound is a biased agonist that does not activate the Gq protein-coupled signaling cascade that leads to calcium release.[1][2][5] If you are using a calcium flux assay to measure this compound activity, you will not see a response. A β-arrestin recruitment assay is the appropriate method to determine its potency and efficacy.
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to be selective for NTR1 over the neurotensin receptor 2 (NTR2) and GPR35.[1][5] However, like any small molecule, off-target effects at higher concentrations are possible. If you suspect off-target effects, it is recommended to perform counter-screening against related receptors or use a lower concentration of this compound.
Q4: Is this compound brain penetrant?
A4: Yes, this compound has been shown to have good brain penetration in rodent models.[1][2][4] This property makes it suitable for in vivo studies targeting the central nervous system.[3]
Troubleshooting Guide
Issue 1: No response or lower than expected potency in a β-arrestin recruitment assay.
Potential Cause & Troubleshooting Steps
-
Cell Health and Passage Number:
-
Question: Are your cells healthy and within an appropriate passage number range?
-
Action: Visually inspect cells for normal morphology and confluence. High passage numbers can lead to phenotypic drift and altered receptor expression. It is advisable to use cells within a consistent, low passage number range for all experiments.
-
-
Compound Integrity:
-
Question: Has the this compound been stored correctly and is the stock solution fresh?
-
Action: this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[5] For in vivo experiments, it is recommended to prepare fresh solutions daily.[5] To ensure the compound's integrity, consider obtaining a fresh vial or validating the existing stock with a reliable positive control.
-
-
Assay Protocol:
-
Question: Is the assay protocol optimized for your specific cell line and instrumentation?
-
Action: Review all steps of your protocol, including incubation times, reagent concentrations, and detection settings. Ensure that the chosen detection method is sensitive enough for your experimental setup. For instance, luminescence-based assays are generally more sensitive than fluorescence-based ones.
-
Issue 2: High background signal or significant well-to-well variability.
Potential Cause & Troubleshooting Steps
-
Cell Seeding and Distribution:
-
Question: Are the cells seeded evenly across the microplate wells?
-
Action: Uneven cell distribution is a common cause of variability. Ensure proper mixing of the cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to promote even settling.
-
-
Autofluorescence from Media Components:
-
Question: Is your media contributing to high background fluorescence?
-
Action: Components like phenol (B47542) red and fetal bovine serum can cause autofluorescence.[6] Consider using media without these components or washing the cells with phosphate-buffered saline (PBS) before adding reagents.[6]
-
-
Microplate Choice and Reader Settings:
-
Question: Are you using the correct microplate type and have you optimized the reader settings?
-
Action: For luminescence assays, use solid white plates to maximize signal and prevent crosstalk. For fluorescence, black plates are preferred to reduce background. Optimize the reader's gain setting and focal height to ensure the best signal-to-noise ratio.[6]
-
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| EC50 (NTR1) | 2.0 μM | β-arrestin recruitment assay | [1][2] |
| EC50 (NTR1) | 1.9 μM | β-arrestin recruitment assay | [5] |
| Selectivity | >20-fold | Over NTR2 and GPR35 | [1] |
| Ca2+ Mobilization | No significant response | Calcium flux assay | [1][2] |
Experimental Protocols
β-Arrestin Recruitment Assay (Example)
This protocol is a generalized example. Specific cell lines and reagents may require optimization.
-
Cell Plating: Seed U2OS cells stably expressing NTR1 and a β-arrestin-GFP fusion protein into a 96-well, black, clear-bottom microplate at a density of 10,000 cells per well. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute in assay buffer to the final desired concentrations. Include a vehicle-only control.
-
Treatment: Remove the growth medium from the cells and add the diluted this compound solutions.
-
Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Detection: Image the plate using a high-content imaging system. The recruitment of β-arrestin-GFP to the cell membrane will appear as puncta.
-
Analysis: Quantify the formation of fluorescent puncta per cell. Plot the response as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: this compound biased signaling at the NTR1 receptor.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bitesizebio.com [bitesizebio.com]
Improving the bioavailability of ML314
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML314. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, brain-penetrant, nonpeptidic small molecule that functions as a β-arrestin biased agonist of the neurotensin (B549771) receptor 1 (NTR1).[1][2][3] It exhibits selectivity for NTR1 over the neurotensin receptor 2 (NTR2) and GPR35.[3][4] Unlike endogenous neurotensin, this compound does not significantly activate the traditional Gq-coupled signaling pathway, which is responsible for calcium mobilization.[2][4][5] Instead, it preferentially activates the β-arrestin pathway.[2][4] This biased agonism is thought to have distinct physiological advantages, potentially separating therapeutic effects from adverse side effects.[2] this compound also acts as a positive allosteric modulator of NTR1, enhancing the binding of endogenous neurotensin.[5]
Q2: I am observing poor efficacy of this compound in my in vivo oral dosing experiments. What could be the underlying reasons?
Poor efficacy of this compound following oral administration is likely due to low bioavailability. This can be attributed to two main factors identified in its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
-
Low Aqueous Solubility: this compound has very low solubility at physiological pH (1.2 µM at pH 7.4), which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Rapid Metabolism: this compound is metabolized very quickly by liver enzymes. In vitro studies have shown that only 1.36% of this compound remains after one hour of incubation with human liver microsomes, and only 0.16% with mouse liver microsomes. This high first-pass metabolism significantly reduces the amount of active compound reaching systemic circulation.
A successor to this compound, SBI-553, was developed with improved potency and significantly better oral bioavailability (~50%), demonstrating that the quinazoline (B50416) scaffold can be optimized to overcome these liabilities.[6]
Q3: How can I prepare this compound for in vivo administration?
Given its poor aqueous solubility, a suitable formulation is crucial for in vivo experiments. Here are two suggested protocols for preparing this compound for administration:
-
For a suspended solution (suitable for oral or intraperitoneal injection):
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Bring to final volume with 45% saline. Note: This may result in a suspended solution with a solubility of approximately 2.5 mg/mL. The use of sonication may be necessary to aid dissolution.
-
-
For a clear solution:
-
Dissolve this compound in 10% DMSO.
-
Bring to final volume with 90% Corn Oil. Note: This should yield a clear solution with a solubility of at least 2.5 mg/mL.
-
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution / Troubleshooting Step |
| Low or inconsistent results in cell-based assays. | Poor solubility of this compound in aqueous assay buffer. | Ensure the final concentration of DMSO or other organic solvent is consistent across all wells and is at a level that does not affect cell viability. Prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions in your assay medium. |
| Difficulty achieving desired plasma concentrations in vivo. | Poor bioavailability due to low solubility and/or rapid metabolism. | 1. Optimize Formulation: Experiment with different formulation strategies to enhance solubility (see Q3 and the "Strategies to Improve Bioavailability" section below).2. Consider Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism. This compound has shown efficacy in mouse models when administered via i.p. injection at doses of 10-30 mg/kg.[3] |
| High variability in animal studies. | Inconsistent drug exposure due to formulation issues or variable metabolism. | 1. Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose.2. Perform Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) in your animal model. This will help in designing more effective dosing regimens. |
Strategies to Improve the Bioavailability of this compound
Improving the bioavailability of this compound requires addressing its poor solubility and high metabolic instability. Below are several strategies that could be explored.
Formulation-Based Approaches
These strategies aim to improve the dissolution and absorption of the existing this compound molecule.
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a solid state.[1][6] When administered, the polymer dissolves quickly, releasing the drug as fine particles, which enhances its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and solubility.[7][8] Techniques like nano-milling or precipitation can be used to create nanosuspensions. For quinazoline derivatives, nanoparticle-based approaches are being explored.[7][8][9][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can improve the solubility and absorption of lipophilic drugs like this compound.
Chemical Modification Approaches
These strategies involve synthesizing new analogs of this compound to improve its metabolic stability. The development of the orally bioavailable successor compound, SBI-553, from the same chemical series as this compound, strongly suggests that this is a viable approach.[6]
-
Bioisosteric Replacement of Labile Groups: The methoxy (B1213986) groups on the quinazoline ring of this compound are likely sites of rapid metabolism (O-demethylation). Replacing these with more metabolically stable bioisosteres is a common medicinal chemistry strategy.[11] For example, in the development of SBI-553, one of the methoxy groups was replaced.[6] Other potential replacements for metabolically labile methoxy groups include fluoro, difluoromethyl, or trifluoromethyl groups.[12]
-
Prodrug Strategies: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[13] A prodrug of this compound could be designed to have improved solubility and be absorbed more efficiently, after which it would be metabolized to release the active this compound.[13][14][15]
Quantitative Data Summary
| Property | Value | Reference |
| NTR1 Agonism (EC50) | 1.9 - 2.0 µM | [2][3][4] |
| NTR2 Agonism (EC50) | > 80 µM | [5] |
| Calcium Mobilization (EC50) | > 80 µM | [4][5] |
| Aqueous Solubility (pH 7.4) | 1.2 µM (0.52 µg/mL) | |
| Human Liver Microsomal Stability (% remaining at 1 hr) | 1.36% | |
| Mouse Liver Microsomal Stability (% remaining at 1 hr) | 0.16% |
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is used to determine the metabolic stability of a compound when incubated with liver microsomes.
Materials:
-
This compound
-
Liver microsomes (human or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) with an internal standard for quenching the reaction
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO and then dilute it in acetonitrile.
-
In a 96-well plate, add the liver microsome solution in phosphate buffer.
-
Add the this compound working solution to the wells.
-
Pre-incubate the plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer without the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining this compound at each time point using LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.
In Vivo Pharmacokinetic (PK) Study in Mice
This protocol provides a general framework for assessing the PK profile of this compound.
Materials:
-
This compound formulated for the desired route of administration (e.g., oral gavage, i.v. injection).
-
Male C57BL/6 mice (or other appropriate strain).
-
Dosing vehicles (e.g., syringes, gavage needles).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Anesthetic (e.g., isoflurane).
-
Centrifuge and equipment for plasma separation.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Fast the mice overnight before dosing, with free access to water.
-
Administer this compound via the desired route (e.g., oral gavage at 10 mg/kg, i.v. injection at 2 mg/kg).
-
At specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose), collect blood samples (e.g., via tail vein or retro-orbital bleeding) into heparinized tubes.
-
Process the blood samples by centrifugation to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples (e.g., via protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
If both i.v. and oral routes are tested, calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Caption: Signaling pathway of this compound at the NTR1 receptor.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023244713A1 - Quinazoline derivatives, compositions and methods thereof - Google Patents [patents.google.com]
- 4. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 5. LabXchange [labxchange.org]
- 6. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. drughunter.com [drughunter.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Winning Strategies For Oral Dosage Form Development And Manufacturing [pharmaceuticalonline.com]
- 14. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic pathway inference using multi-label classification with rich pathway features | PLOS Computational Biology [journals.plos.org]
Addressing variability in ML314 experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML314, a selective β-arrestin biased agonist of the neurotensin (B549771) receptor 1 (NTR1). Our goal is to help you achieve consistent and reliable experimental outcomes by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a non-peptidic small molecule that acts as a biased agonist for the neurotensin receptor 1 (NTR1).[1][2] Unlike the endogenous ligand neurotensin, which activates both G-protein signaling and β-arrestin pathways, this compound preferentially activates the β-arrestin pathway without stimulating Gq-mediated calcium mobilization.[1][3] It also functions as a positive allosteric modulator of NTR1, increasing the binding of endogenous neurotensin.[4]
Q2: What are the key in vitro characteristics of this compound?
Key in vitro parameters for this compound are summarized in the table below. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Assay System | Reference |
| NTR1 β-arrestin EC50 | 2.0 µM | High-Content Screening (HCS) in U2OS cells | [1] |
| NTR1 β-arrestin EC50 | 3.41 µM | DiscoveRx β-arrestin complementation assay | [1] |
| NTR1 Ca2+ Flux EC50 | >80 µM | Calcium mobilization assay | [1] |
| NTR2 β-arrestin EC50 | >80 µM | HCS assay | [1] |
| Solubility in DMSO | >100 mM | [5] | |
| Aqueous Solubility (PBS, pH 7.4) | 1.1 µM | [1] |
Q3: How should I prepare and store this compound stock solutions?
For optimal results and to minimize variability, proper handling of this compound is crucial.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[5][6] Ensure the compound is fully dissolved; gentle warming or sonication may be used if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1] When stored correctly as a powder, this compound is stable for at least four years.[5]
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions from the stock solution in your cell culture medium. The final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1]
Q4: In which cell lines has this compound or NTR1 signaling been studied?
NTR1 signaling and the effects of related compounds have been investigated in a variety of cell lines, including:
The choice of cell line can significantly impact experimental outcomes due to variations in receptor expression levels, G-protein coupling, and β-arrestin expression.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Incomplete solubilization of this compound. - Inconsistent cell seeding density. - Edge effects in multi-well plates. | - Ensure complete dissolution of this compound in DMSO before preparing working solutions. - Use a hemocytometer or automated cell counter to ensure uniform cell numbers in each well. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Lower than expected potency (higher EC50) | - Degradation of this compound in stock solution or media. - Low expression of NTR1 in the chosen cell line. - Presence of serum components that may bind to this compound. | - Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution. - Confirm NTR1 expression in your cell line using qPCR or Western blot. - Perform assays in serum-free media or reduce the serum concentration during the treatment period. |
| No response in β-arrestin recruitment assay | - Incorrect assay setup or reagents. - Cell line does not express functional β-arrestin. - this compound concentration is too low. | - Verify the functionality of your assay system with a known NTR1 agonist. - Ensure your cell line expresses β-arrestin-1 and/or β-arrestin-2. - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM). |
| Unexpected calcium signal | - Off-target effects at high concentrations. - Contamination of cell culture. | - Confirm that the calcium signal is not observed with a vehicle control. - Test this compound in a parental cell line that does not express NTR1. - Regularly test your cell lines for mycoplasma contamination. |
| Cell toxicity | - High concentration of this compound. - High concentration of DMSO. - Prolonged exposure to the compound. | - Determine the cytotoxic concentration of this compound in your cell line using a viability assay (e.g., MTT or trypan blue exclusion). - Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). - Optimize the incubation time to the minimum required to observe the desired effect. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts as a biased agonist at the NTR1 receptor, primarily activating the β-arrestin signaling pathway. This leads to receptor internalization and downstream signaling events, while avoiding the activation of the Gαq-PLC-IP3 pathway that results in calcium mobilization.
Caption: Signaling pathway of this compound at the NTR1 receptor.
Experimental Workflow: β-Arrestin Recruitment Assay
This workflow outlines the key steps for measuring this compound-induced β-arrestin recruitment to NTR1 using a commercially available assay system (e.g., DiscoverX PathHunter).
Caption: Workflow for a typical β-arrestin recruitment assay.
Detailed Protocol: Calcium Mobilization Assay
This protocol is designed to confirm the biased nature of this compound by demonstrating its lack of activity in a calcium mobilization assay.
1. Materials:
-
HEK293 cells stably expressing NTR1
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive control (e.g., ATP or a known NTR1 agonist like neurotensin)
-
Vehicle control (DMSO)
2. Procedure:
-
Cell Plating: The day before the assay, seed the NTR1-expressing HEK293 cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES. A typical final concentration is 2-4 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127.
-
Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, a positive control, and a vehicle control in HBSS with 20 mM HEPES at 5X the final desired concentration.
-
-
Assay Measurement:
-
Use a fluorescence microplate reader (e.g., FlexStation or FLIPR) capable of kinetic reading and automated injection.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of the 5X compound solutions into the respective wells.
-
Continue to measure the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response to the vehicle control.
-
Confirm that the positive control elicits a robust calcium signal and that this compound does not induce a significant increase in intracellular calcium.
-
Troubleshooting Logic Tree
This diagram provides a logical approach to troubleshooting unexpected results in a β-arrestin recruitment assay with this compound.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. The significance of NTR1 expression and its correlation with β-catenin and EGFR in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotensin Receptor-1 Expression in Human Prostate Cancer: A Pilot Study on Primary Tumors and Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotensin receptor-1 and -3 complex modulates the cellular signaling of neurotensin in the HT29 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
Validation & Comparative
A Comparative Guide to ML314 and Other Neurotensin Receptor 1 (NTR1) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotensin (B549771) receptor 1 (NTR1) agonist ML314 with other alternative NTR1 agonists. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to NTR1 and its Agonists
The neurotensin receptor 1 (NTR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including pain perception, reward pathways, and regulation of dopamine (B1211576) signaling.[1] Agonists of NTR1 have shown therapeutic potential for a range of conditions, including substance abuse disorders and neurological diseases.[1][2] this compound is a novel, non-peptidic, brain-penetrant NTR1 agonist that exhibits a unique signaling profile, making it a compound of significant interest.[3][4] This guide compares the performance of this compound with other key NTR1 agonists, focusing on their potency, efficacy, and signaling bias.
Quantitative Comparison of NTR1 Agonists
The following tables summarize the quantitative data for this compound and other selected NTR1 agonists. The data is compiled from various in vitro studies and presented to allow for a direct comparison of their pharmacological properties.
Table 1: Potency (EC50) and Efficacy (Emax) for β-Arrestin Recruitment at NTR1
| Compound | EC50 (µM) | Emax (%) | Compound Type | Reference(s) |
| This compound | 2.0 - 3.41 | 86.6 - 100 | Full Agonist (β-arrestin biased) | [2][5] |
| SBI-553 | 0.34 | Not specified | Allosteric Modulator (β-arrestin biased) | [6][7] |
| NT(8-13) | 0.00043 | 100 (Reference) | Full Agonist (Endogenous ligand fragment) | [8][9] |
| ML301 | 2.0 - 4.1 | 79 - 93 | Full Agonist | [10][11] |
Table 2: Potency (EC50) and Efficacy (Emax) for Gq-Mediated Calcium Mobilization at NTR1
| Compound | EC50 (µM) | Emax (%) | Compound Type | Reference(s) |
| This compound | > 80 (Inactive) | No significant response | β-arrestin biased agonist | [2][4] |
| SBI-553 | Inactive | No significant response | β-arrestin biased allosteric modulator | [6] |
| NT(8-13) | 0.00036 | 100 (Reference) | Full Agonist | [8][9] |
| ML301 | 0.298 | 93 | Full Agonist | [10] |
| SR48692 derivative (3a) | < 0.156 | 63 | Partial Agonist | [2][12] |
Table 3: Binding Affinity (Ki / IC50) for NTR1
| Compound | Ki / IC50 (nM) | Assay Type | Compound Type | Reference(s) |
| JMV 449 | 0.15 (IC50) | Radioligand Binding | Agonist | [13] |
| PD149163 | High Affinity (Specific value not provided) | Not specified | Agonist | [14] |
| NT69L | Potent (Specific value not provided) | Not specified | Agonist | [15][16] |
Signaling Profile and Biased Agonism
A key differentiator for this compound is its pronounced β-arrestin bias .[2][4] Unlike the endogenous agonist neurotensin (and its active fragment NT(8-13)) which activates both Gq-mediated and β-arrestin-mediated signaling pathways, this compound selectively activates the β-arrestin pathway without inducing a significant calcium response via Gq coupling.[2][4] This biased agonism is a desirable characteristic in drug development as it may separate the therapeutic effects from potential side effects associated with the activation of multiple signaling cascades.[2] SBI-553 is another compound that exhibits strong β-arrestin bias, acting as a positive allosteric modulator.[6][7] In contrast, ML301 demonstrates activity in both β-arrestin and calcium mobilization assays, indicating a more balanced or G protein-biased profile.[10][11]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following are generalized protocols for the key assays cited in this guide. Specific details may vary between laboratories and experimental setups.
Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human NTR1.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled NTR1 ligand (e.g., [³H]-neurotensin), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
For total binding, omit the unlabeled test compound. For non-specific binding, add a high concentration of an unlabeled NTR1 ligand.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (e.g., using BRET or Enzyme Complementation)
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in 96- or 384-well plates.
-
Co-transfect the cells with plasmids encoding for NTR1 fused to a donor molecule (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein like mVenus for BRET, or an enzyme fragment for complementation assays).
-
-
Assay Procedure:
-
After an appropriate incubation period to allow for protein expression, replace the culture medium with an assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate for a specified time at a controlled temperature.
-
-
Signal Detection:
-
If using a BRET-based assay, add the substrate for the donor molecule (e.g., coelenterazine (B1669285) for Rluc).
-
Measure the light emission at wavelengths corresponding to the donor and acceptor molecules using a plate reader.
-
If using an enzyme complementation assay, add the substrate for the reconstituted enzyme and measure the resulting luminescence or fluorescence.
-
-
Data Analysis:
-
Calculate the BRET ratio or the luminescence/fluorescence signal for each concentration of the test compound.
-
Plot the signal as a function of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve.
-
Calcium Mobilization Assay
-
Cell Culture and Dye Loading:
-
Culture cells expressing NTR1 in a 96- or 384-well black-walled, clear-bottom plate.
-
Wash the cells with an assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specific time at a controlled temperature.
-
Wash the cells to remove any excess dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of the test compound into the wells.
-
Immediately begin kinetic fluorescence readings to monitor the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response as a function of the test compound concentration.
-
Determine the EC50 and Emax from the dose-response curve.
-
Conclusion
This compound emerges as a distinctive NTR1 agonist characterized by its potent and selective activation of the β-arrestin signaling pathway, with a notable absence of Gq-mediated calcium mobilization. This biased agonism presents a promising avenue for the development of novel therapeutics with potentially improved side-effect profiles. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on NTR1-targeted therapies, enabling a more informed selection and characterization of agonist compounds for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SBI-553|NTR1 allosteric modulator|CAS 1849603-72-0 [dcchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The identification of nonpeptide neurotensin receptor partial agonists from the potent antagonist SR48692 using a calcium mobilization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. The Neurotensin-1 Receptor Agonist PD149163 Blocks Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The neurotensin-1 receptor agonist PD149163 inhibits conditioned avoidance responding without producing catalepsy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The neurotensin receptor agonist NT69L suppresses sucrose-reinforced operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: ML314 vs. Traditional Antipsychotics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel compound ML314 and traditional antipsychotic drugs, focusing on their distinct mechanisms of action and preclinical data. While direct comparative studies are not yet available in published literature, this document synthesizes existing data to offer a framework for understanding their potential differences in efficacy and side-effect profiles.
Introduction
Traditional antipsychotics, the cornerstone of schizophrenia treatment for decades, primarily function by antagonizing dopamine (B1211576) D2 receptors. This mechanism, while effective for positive symptoms, is often associated with significant side effects, including extrapyramidal symptoms (EPS) and metabolic disturbances. This compound represents a novel therapeutic strategy, acting as a β-arrestin biased agonist at the neurotensin (B549771) receptor 1 (NTR1). This distinct mechanism offers the potential for antipsychotic efficacy with a potentially improved side-effect profile.
Mechanism of Action
Traditional Antipsychotics: These drugs are broadly categorized into first-generation (typical) and second-generation (atypical) antipsychotics.
-
First-Generation Antipsychotics (FGAs) : Primarily act as potent antagonists of the dopamine D2 receptor.[1] This action in the mesolimbic pathway is thought to mediate their antipsychotic effects. However, D2 receptor blockade in the nigrostriatal pathway can lead to motor side effects (EPS).
-
Second-Generation Antipsychotics (SGAs) : Also block D2 receptors, but typically with a lower affinity and a faster dissociation rate.[2] Additionally, they exhibit antagonism at serotonin (B10506) 5-HT2A receptors, which is thought to contribute to their improved side-effect profile, particularly a lower risk of EPS, and potential efficacy against negative symptoms.
This compound: In contrast to the direct modulation of dopamine receptors, this compound is a small molecule, brain-penetrant, β-arrestin biased agonist of the neurotensin receptor 1 (NTR1).[3][4] Neurotensin systems are closely associated with dopaminergic pathways, and neurotensin agonists have shown antipsychotic-like effects in animal models.[3] The "biased agonism" of this compound means it preferentially activates the β-arrestin signaling pathway over the traditional G-protein signaling pathway, which may contribute to a more selective therapeutic effect with fewer side effects.[3][4]
Data Presentation
Direct quantitative comparisons of this compound with traditional antipsychotics in preclinical models are not available in the current literature. The following tables summarize the available data for this compound and provide a general overview of the expected performance of traditional antipsychotics in key preclinical assays.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Reference |
| Target | Neurotensin Receptor 1 (NTR1) | [3][4] |
| Mechanism | β-arrestin biased agonist | [3][4] |
| EC50 (β-arrestin recruitment) | ~2.0 µM | [5] |
| G-protein activation (Ca2+ mobilization) | No significant response | [5] |
Table 2: Preclinical Antipsychotic-like Activity
| Preclinical Model | This compound | Traditional Antipsychotics (Typical/Atypical) |
| Amphetamine/Methamphetamine-Induced Hyperlocomotion | Attenuates hyperlocomotion in mice and rats.[3][4] | Effectively block hyperlocomotion. This is a hallmark of antipsychotic activity. |
| Prepulse Inhibition (PPI) | Data not available. | Generally reverse deficits in PPI induced by dopamine agonists. |
| Conditioned Avoidance Response (CAR) | Data not available. | Suppress conditioned avoidance responding, a classic screen for antipsychotic drugs.[2] |
| Catalepsy (model for EPS) | Data not available for this compound. However, other β-arrestin biased D2 ligands show reduced catalepsy compared to haloperidol. | FGAs are known to induce catalepsy. SGAs generally have a lower propensity to induce catalepsy. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
β-Arrestin Recruitment Assay
This assay is used to determine the ability of a compound to promote the interaction between a G-protein coupled receptor (GPCR) and β-arrestin.
Principle: The PathHunter® β-arrestin assay is a common method that utilizes enzyme fragment complementation.[6] The GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding to the GPCR, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows them to combine and form an active enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal. The intensity of the signal is proportional to the extent of β-arrestin recruitment.[6]
General Protocol:
-
Cell Culture: Use a cell line stably co-expressing the GPCR of interest tagged with ProLink and β-arrestin tagged with the Enzyme Acceptor.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound).
-
Assay Plate Preparation: Seed the cells into a 384-well plate and incubate.
-
Compound Addition: Add the diluted compound to the cells and incubate to allow for receptor binding and β-arrestin recruitment.
-
Signal Detection: Add the substrate for the complemented enzyme and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and determine the EC50 value.
Amphetamine-Induced Hyperlocomotion
This is a widely used behavioral model to screen for antipsychotic potential.
Principle: Amphetamine increases locomotor activity in rodents by enhancing dopamine release in the striatum. Antipsychotic drugs that block dopamine D2 receptors or modulate dopaminergic pathways can attenuate this hyperactivity.
General Protocol:
-
Animals: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Habituation: Acclimate the animals to the testing environment (e.g., open-field arena equipped with photobeams) for a set period (e.g., 30-60 minutes).
-
Drug Administration: Administer the test compound (e.g., this compound or a traditional antipsychotic) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Amphetamine Challenge: After a specified pretreatment time, administer amphetamine (e.g., 2-5 mg/kg, i.p.).
-
Locomotor Activity Recording: Immediately place the animal back in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).[7]
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated control group to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Principle: A weak sensory stimulus (prepulse) presented shortly before a strong, startle-inducing stimulus (pulse) will inhibit the startle response. This inhibition is thought to reflect the filtering of sensory information.
General Protocol:
-
Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber for an acclimation period with background white noise.
-
Testing Session: The session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).[8]
-
No-stimulus trials: Only background noise is present.
-
-
Data Recording: The startle amplitude is recorded for each trial.
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: (%PPI) = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[8]
Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral paradigm used to predict the clinical efficacy of antipsychotic drugs.
Principle: An animal learns to avoid an aversive stimulus (e.g., footshock) by performing a specific action in response to a conditioned stimulus (e.g., a light or tone) that precedes the aversive stimulus.[2] Antipsychotics selectively suppress this learned avoidance response without impairing the ability to escape the aversive stimulus once it is presented.[2]
General Protocol:
-
Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
Training: Place the rat in one compartment of the shuttle box. Present a conditioned stimulus (CS), such as a light or tone, for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, the trial is terminated, and this is recorded as an avoidance response. If the rat fails to move, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment.
-
Testing: After the animal has learned the avoidance response, administer the test drug or vehicle.
-
Data Collection: Record the number of avoidance responses, escape responses, and failures to escape.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
Visualizations
Caption: Signaling pathway of the β-arrestin biased agonist this compound at the NTR1 receptor.
References
- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. b-neuro.com [b-neuro.com]
- 8. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
Validating ML314's Biased Agonism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ML314's performance against other neurotensin (B549771) receptor 1 (NTR1) agonists, supported by experimental data. We delve into the validation of this compound's biased agonism, offering detailed methodologies for key experiments and clearly structured data for easy comparison.
This compound is a novel, non-peptidic, and brain-penetrant small molecule that acts as a biased agonist at the neurotensin receptor 1 (NTR1).[1] Unlike the endogenous ligand, neurotensin, which activates both G-protein and β-arrestin signaling pathways, this compound selectively activates the β-arrestin pathway without engaging the classical Gq-mediated signaling cascade.[1][2] This biased agonism presents a promising therapeutic avenue, potentially offering the benefits of NTR1 activation while avoiding the side effects associated with G-protein signaling.
Comparative Analysis of NTR1 Agonist Activity
To quantitatively assess the biased agonism of this compound, its pharmacological profile was compared to that of the endogenous, unbiased agonist neurotensin and another synthetic biased agonist, SBI-553. The following tables summarize the potency (EC50) and efficacy (Emax) of these compounds in two key functional assays: β-arrestin recruitment and Gq-mediated calcium mobilization.
| Ligand | β-Arrestin Recruitment Assay (EC50) | β-Arrestin Recruitment Assay (Emax) | Reference |
| This compound | 2.0 µM | 100% (relative to NT(8-13)) | [1] |
| 3.41 µM | 86.6% | [1] | |
| Neurotensin | Not explicitly stated in comparative studies | Full agonist (used as reference) | |
| SBI-553 | 0.34 µM | Not explicitly stated | |
| 0.71 µM | Not explicitly stated |
| Ligand | Calcium Mobilization Assay (EC50) | Calcium Mobilization Assay (Emax) | Reference |
| This compound | > 80 µM (inactive) | No significant response | [1] |
| Neurotensin | Nanomolar range | Full agonist | [3] |
| SBI-553 | Inactive | No stimulation of calcium mobilization |
Signaling Pathways of NTR1
The differential effects of unbiased and biased agonists at the NTR1 are rooted in their ability to stabilize distinct receptor conformations, leading to the recruitment of different intracellular signaling partners. The following diagram illustrates the two primary signaling pathways initiated by NTR1 activation.
Experimental Protocols
The validation of this compound's biased agonism relies on robust and specific in vitro assays. Below are detailed methodologies for the two key experiments used to characterize NTR1 agonists.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated NTR1.
Principle: The assay utilizes enzyme fragment complementation (EFC). The NTR1 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[4][5][6]
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Plating:
-
Culture PathHunter® cells expressing the NTR1-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins in the recommended medium.
-
Plate the cells in a 384-well white, solid-bottom assay plate at the optimized density and incubate overnight at 37°C in a humidified CO2 incubator.[4]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (this compound, neurotensin, SBI-553) in an appropriate assay buffer.
-
Add the diluted compounds to the cell plates.
-
-
Incubation:
-
Incubate the plates for 90 minutes at 37°C.[7]
-
-
Signal Detection:
-
Equilibrate the plates to room temperature.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plates at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate reader.
-
Plot the data as a dose-response curve and calculate the EC50 and Emax values using a suitable software (e.g., GraphPad Prism).
-
Calcium Mobilization Assay (e.g., FLIPR®)
This assay measures the activation of the Gq signaling pathway by quantifying changes in intracellular calcium concentration.
Principle: Cells expressing NTR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][9] Activation of the Gq pathway by an agonist leads to the release of calcium from intracellular stores, which binds to the dye, causing an increase in its fluorescence intensity. This change in fluorescence is monitored in real-time using an instrument like the Fluorometric Imaging Plate Reader (FLIPR®).
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Plating:
-
Culture cells stably or transiently expressing NTR1 in the appropriate medium.
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom assay plate and incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 1 hour at 37°C.[10]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Place the cell plate and the compound plate into the FLIPR® instrument.
-
-
Data Acquisition and Analysis:
-
The FLIPR® instrument will add the compounds to the cell plate and simultaneously measure the fluorescence intensity over time.
-
Analyze the resulting fluorescence traces to determine the peak response for each compound concentration.
-
Plot the data as a dose-response curve to determine the EC50 and Emax values.
-
Conclusion
The data presented in this guide clearly demonstrates the biased agonism of this compound at the neurotensin receptor 1. While the endogenous agonist neurotensin activates both β-arrestin and Gq signaling pathways, this compound selectively engages the β-arrestin pathway, showing no significant activity in Gq-mediated calcium mobilization. This profile is shared by other synthetic biased agonists like SBI-553. The validation of this biased agonism through robust in vitro assays, as detailed in this guide, is a critical step in the development of novel therapeutics with improved efficacy and safety profiles. The provided experimental protocols and comparative data serve as a valuable resource for researchers working to further characterize this compound and other biased agonists in new models.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. moleculardevices.com [moleculardevices.com]
A Preclinical and Clinical Showdown: Evaluating the Efficacy of ML314 Against Standard Addiction Treatments
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The landscape of addiction treatment is continually evolving, with novel therapeutic agents emerging from preclinical research. One such candidate, ML314, a β-arrestin biased agonist of the neurotensin (B549771) receptor 1 (NTR1), has shown promise in animal models of methamphetamine addiction.[1][2] This guide provides a comparative analysis of this compound's preclinical efficacy against established pharmacotherapies and behavioral interventions for substance use disorders, supported by available experimental data. It is crucial to note that this compound is a preclinical candidate and has not yet undergone clinical trials for addiction in humans, a key differentiator from the established treatments discussed herein.
Quantitative Efficacy: A Comparative Overview
The following tables summarize the quantitative efficacy data for this compound in preclinical settings and for standard addiction treatments in clinical trials. This comparison highlights the current state of evidence for each approach.
Table 1: Preclinical Efficacy of this compound in Rodent Models of Methamphetamine Addiction
| Efficacy Endpoint | Animal Model | This compound Dose | Result | Source |
| Methamphetamine-Induced Hyperlocomotion | C57BL/6J Mice | 10, 20, 30 mg/kg (i.p.) | Attenuated hyperlocomotion induced by 2 mg/kg methamphetamine. | [3] |
| Methamphetamine-Associated Conditioned Place Preference (CPP) | C57BL/6J Mice | 20 mg/kg (i.p.) | Significantly reduced preference for the methamphetamine-paired chamber. | [1][3] |
| Methamphetamine Self-Administration | Rats | 30 mg/kg (i.p.) | Significantly reduced lever presses for methamphetamine infusion (0.06 mg/infusion) over a 4-hour session. | [1][3] |
Table 2: Clinical Efficacy of Standard Pharmacotherapies for Addiction
| Medication | Indication | Efficacy Endpoint | Result | Source(s) |
| Naltrexone (B1662487) | Alcohol Use Disorder | Relapse to Heavy Drinking | Reduced risk of relapse by 36% compared to placebo. | [4] |
| Abstinence | 31% of naltrexone-treated patients maintained abstinence compared to 10% in the placebo group in one study. | [4] | ||
| Heavy Drinking Days | Reduced heavy drinking days by 25% compared to placebo in a study of the injectable form. | [5] | ||
| Acamprosate (B196724) | Alcohol Use Disorder | Continuous Abstinence Rate (at 6 months) | Significantly higher with acamprosate than placebo (Relative Risk: 1.47). | [6] |
| Return to Any Drinking | Reduced the risk of returning to any drinking by 14% compared to placebo. | [7] | ||
| Methadone | Opioid Use Disorder | Treatment Retention | Significantly higher retention in treatment compared to non-pharmacological approaches. | [8] |
| Illicit Opioid Use | Success rates in reducing illicit opioid use range from 60% to 90%. | [9][10] | ||
| Buprenorphine | Opioid Use Disorder | Treatment Retention (at 6 months) | Approximately 46% retention in one study, with higher doses leading to better retention. | [11] |
| Illicit Opioid Use | Similar rates of opioid abstinence among those retained in treatment compared to methadone. | [11] |
Table 3: Efficacy of Cognitive Behavioral Therapy (CBT) for Addiction
| Therapy | Indication | Efficacy Endpoint | Result | Source(s) |
| Cognitive Behavioral Therapy (CBT) | Substance Use Disorders (general) | Abstinence/Reduced Use | Moderate effectiveness in reducing substance use (overall effect size of 0.45 in a meta-analysis). | [12][13] |
| Cocaine Dependence | Abstinence (at 52-week follow-up) | 60% of patients provided clean toxicology screens in one study. | [13] | |
| Alcohol Use Disorder | Combination with Pharmacotherapy | Additive effects observed when combined with medications like naltrexone. | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental designs is crucial for understanding the therapeutic rationale and the evidence generation process.
This compound Signaling Pathway
This compound acts as a biased agonist at the Neurotensin Receptor 1 (NTR1), preferentially activating the β-arrestin pathway over the traditional Gq-coupled pathway. This biased signaling is thought to contribute to its therapeutic effects against psychostimulant addiction.
Caption: this compound's biased agonism at the NTR1 receptor.
Experimental Workflow for Methamphetamine Self-Administration in Rats
The following diagram outlines a typical experimental workflow used to assess the efficacy of a compound like this compound in a rat model of drug self-administration.
Caption: Workflow for a preclinical self-administration study.
Detailed Experimental Protocols
A summary of the methodologies employed in the key experiments cited in this guide is provided below.
This compound Preclinical Studies
Methamphetamine Self-Administration in Rats
-
Subjects: Male Long-Evans or Sprague-Dawley rats are commonly used.
-
Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein to allow for direct infusion of methamphetamine.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive) and a drug infusion pump.
-
Acquisition Phase: Rats are trained to press the active lever to receive an infusion of methamphetamine (e.g., 0.02-0.05 mg/kg/infusion) paired with a cue (e.g., light and tone).[14][15] Sessions typically last for 1-2 hours daily for 7-14 days.[14]
-
Treatment and Testing: Prior to a test session, rats are administered this compound (e.g., 30 mg/kg, intraperitoneally) or a vehicle control.[3] The number of active and inactive lever presses is then recorded during a longer self-administration session (e.g., 4-6 hours).[3][14]
-
Primary Outcome: A significant reduction in the number of lever presses for methamphetamine in the this compound-treated group compared to the vehicle group indicates efficacy.[1][3]
Standard Addiction Treatment Protocols (Examples)
Naltrexone for Alcohol Use Disorder Clinical Trial
-
Participants: Human subjects meeting the diagnostic criteria for alcohol dependence (e.g., DSM-IV or DSM-5).
-
Design: A double-blind, placebo-controlled randomized clinical trial is a common design.[4][5]
-
Intervention: Participants are randomly assigned to receive either oral naltrexone (e.g., 50 mg daily) or a placebo for a specified duration (e.g., 12-16 weeks).[4][5]
-
Concomitant Therapy: All participants typically receive a form of psychosocial therapy, such as cognitive-behavioral therapy or counseling.[4]
-
Primary Outcomes: Efficacy is assessed through measures such as the rate of relapse to heavy drinking, number of drinking days, and self-reported craving for alcohol.[4][16]
Cognitive Behavioral Therapy (CBT) for Substance Use Disorders
-
Therapeutic Approach: CBT is a structured, short-term psychotherapy that focuses on identifying and changing maladaptive thought patterns and behaviors related to substance use.[17]
-
Core Components:
-
Functional Analysis: Identifying the triggers, thoughts, and consequences of substance use.
-
Skills Training: Developing coping strategies to deal with cravings and high-risk situations, improving problem-solving skills, and learning to manage negative emotions.[17]
-
-
Format: CBT can be delivered in individual or group sessions.[13] Treatment manuals are often used to ensure consistency and fidelity to the therapeutic model.[18][19][20]
-
Outcome Measures: Success is typically measured by self-reported substance use, urine toxicology screens, and improvements in psychosocial functioning.[13]
Concluding Remarks
This compound demonstrates significant promise as a potential pharmacotherapy for methamphetamine addiction based on robust preclinical data in rodent models. Its novel mechanism of action, targeting the neurotensin system with a biased agonist, offers a new avenue for therapeutic development. However, a direct comparison of its efficacy to established treatments is premature.
Standard treatments, including pharmacotherapies like naltrexone and buprenorphine, and behavioral therapies such as CBT, have a substantial body of clinical evidence supporting their use in human populations. While their success rates can be modest and vary between individuals, they represent the current standard of care.
Future research, particularly well-controlled clinical trials in humans, will be necessary to determine the true therapeutic potential and comparative efficacy of this compound in the treatment of addiction. For now, it remains a promising preclinical candidate warranting further investigation.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. getnaltrexone.com [getnaltrexone.com]
- 5. Naltrexone for the Management of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficacy of acamprosate in the maintenance of abstinence in alcohol-dependent individuals: results of a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effectiveness of Acamprosate in the Treatment of Alcohol Dependence | AAFP [aafp.org]
- 8. Methadone maintenance therapy versus no opioid replacement therapy for opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcrcenters.com [hcrcenters.com]
- 10. canatc.ca [canatc.ca]
- 11. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sambarecovery.com [sambarecovery.com]
- 13. Cognitive-Behavioral Therapy for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methamphetamine self-administration produces attentional set-shifting deficits and alters prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Escalation of methamphetamine self-administration in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. samhsa.gov [samhsa.gov]
- 17. midwestrecoverycenter.com [midwestrecoverycenter.com]
- 18. Therapy Manuals for Drug Addiction Manual 1: A Cognitive-Behavioral Approach: Treating Cocaine Addiction | Office of Justice Programs [ojp.gov]
- 19. BRIGHT Manuals - CBT for Depression with Substance Abusers | i4Health [i4health.paloaltou.edu]
- 20. Resources For Practitioners — Dr. Heather Fulton [drheatherfulton.com]
Cross-Validation of ML314 Effects: A Comparative Guide for Researchers
A comprehensive analysis of the β-arrestin biased neurotensin (B549771) receptor 1 agonist, ML314, reveals a promising preclinical profile in rodents for neuropsychiatric disorders. However, a lack of data in other species necessitates a careful consideration of its cross-species applicability. This guide provides a comparative overview of this compound, its mechanism of action, and available data in the context of alternative neurotensin receptor 1 modulators, alongside detailed experimental protocols to aid in the design of future cross-validation studies.
Introduction to this compound: A Biased Agonist of the Neurotensin Receptor 1
This compound is a novel, non-peptidic small molecule that acts as a biased agonist for the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including pain, addiction, and psychosis.[1][2][3] Unlike the endogenous ligand neurotensin, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound selectively activates the β-arrestin pathway without significantly engaging Gq-mediated calcium mobilization.[1][2][3] This biased agonism is a key feature of this compound, as it is hypothesized to offer a more targeted therapeutic effect with a potentially improved side-effect profile compared to unbiased NTR1 agonists.
Mechanism of Action of this compound
This compound's mechanism of action centers on its ability to induce a specific conformational change in the NTR1, leading to the recruitment of β-arrestin. This process is distinct from the canonical G protein signaling cascade.
Cross-Species Validation of this compound Effects: A Data Gap
To date, the in vivo effects of this compound have been predominantly studied in rodent models, specifically mice and rats.[4][5] These studies have demonstrated that this compound can attenuate behaviors associated with methamphetamine abuse, such as hyperlocomotion and conditioned place preference.[4][5] While promising, the lack of data in non-rodent species represents a significant gap in the cross-validation of this compound's effects.
To assess the potential for this compound to be effective in other species, including humans, it is crucial to examine the conservation of its target, NTR1.
Neurotensin Receptor 1 (NTR1) Sequence Homology
A multiple sequence alignment of NTR1 protein sequences from various species was performed using Clustal Omega. The results indicate a high degree of conservation, particularly in the transmembrane domains that are likely to be involved in ligand binding.
| Species | UniProt Accession | Sequence Identity to Human NTR1 (%) |
| Human (Homo sapiens) | P30989 | 100 |
| Mouse (Mus musculus) | O88319 | 93.8 |
| Rat (Rattus norvegicus) | P20789 | 93.6 |
| Macaque (Macaca mulatta) | Q86537 | 97.6 |
| Dog (Canis lupus familiaris) | Q9N157 | 94.7 |
| Pig (Sus scrofa) | A0A5G2QKW4 | 95.2 |
| Zebrafish (Danio rerio) | E7EZ19 | 70.5 |
Table 1: Percentage sequence identity of NTR1 protein from various species compared to human NTR1.
The high sequence identity among mammals suggests that the binding pocket for neurotensin and potentially for allosteric modulators like this compound is likely to be conserved. However, the lower homology in zebrafish indicates that the effects of this compound might differ in non-mammalian species. Further research focusing on the specific binding site of this compound is necessary to confirm its cross-species activity.
Comparison with Alternative NTR1 Modulators
Several other compounds targeting the neurotensin system have been developed. A comparison with these alternatives provides a broader context for evaluating this compound.
| Compound | Type | Mechanism of Action | Key In Vivo Findings (Species) |
| This compound | Small Molecule | Biased NTR1 Agonist (β-arrestin) | Reduces methamphetamine-induced hyperlocomotion and conditioned place preference (mouse, rat).[4][5] |
| PD149163 | Peptide | NTR1 Agonist | Shows antipsychotic-like and anxiolytic effects (rat).[6][7] Reverses intestinal damage (mouse).[8] |
| SR48692 | Small Molecule | NTR1 Antagonist | Inhibits growth of small cell lung cancer cells (mouse).[9] Enhances apoptosis in ovarian cancer cells in combination with carboplatin.[10] |
| ML301 | Small Molecule | NTR1 Agonist (unbiased) | Full agonist with Ca2+ mobilization activity.[11] |
Table 2: Comparison of this compound with alternative NTR1 modulators.
Experimental Protocols
To facilitate further research and cross-validation studies, detailed methodologies for key experiments are provided below.
β-Arrestin Recruitment Assay
This assay is crucial for determining the biased agonism of compounds like this compound.
Protocol:
-
Cell Culture: Culture cells stably co-expressing a tagged NTR1 and a β-arrestin-enzyme fragment fusion protein in appropriate media.
-
Cell Plating: Seed the cells into 96-well or 384-well white, clear-bottom microplates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate assay buffer.
-
Compound Addition: Add the diluted compound to the cell plates. Include a positive control (e.g., neurotensin) and a negative control (vehicle).
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the chemiluminescent substrate for the enzyme used in the complementation assay.
-
Signal Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard behavioral assay used to assess the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus: Utilize a two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both chambers for a set period (e.g., 15 minutes) to determine its initial preference for either chamber.
-
Conditioning: Over several days (e.g., 6-8 days), administer the drug of interest (e.g., methamphetamine) and confine the animal to one chamber. On alternate days, administer a vehicle injection and confine the animal to the other chamber. The chamber paired with the drug is counterbalanced across animals. To test the effect of this compound, it can be administered prior to the methamphetamine injection.
-
Test Day: On the final day, place the animal in the apparatus in a drug-free state with free access to both chambers and record the time spent in each chamber.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference.
Conclusion and Future Directions
This compound represents a promising therapeutic lead, particularly for substance use disorders, due to its unique β-arrestin biased agonism at the NTR1. However, the current body of evidence is limited to rodent models. The high degree of NTR1 sequence conservation among mammals provides a strong rationale for extending the investigation of this compound to other species. Future research should focus on:
-
In vitro studies: Characterizing the binding and functional activity of this compound on NTR1 from various species, including non-human primates and humans.
-
In vivo studies in non-rodent species: Evaluating the behavioral and physiological effects of this compound in species such as macaques or dogs to assess its translational potential.
-
Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in different species to establish appropriate dosing regimens.
By systematically addressing these research gaps, the scientific community can build a more complete understanding of the therapeutic potential and cross-species validity of this compound and other biased NTR1 agonists.
References
- 1. Clustal - Wikipedia [en.wikipedia.org]
- 2. sketchviz.com [sketchviz.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. GPCRdb [gpcrdb.org]
- 6. Clustal Omega - HCC-DOCS [hcc.unl.edu]
- 7. Clustal Omega for making accurate alignments of many protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clustal Omega - fast, accurate, scalable multiple sequence alignment for proteins [clustal.org]
- 9. researchgate.net [researchgate.net]
- 10. Clustal Omega, ClustalW and ClustalX Multiple Sequence Alignment [clustal.org]
- 11. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
A Comparative Guide to ML314 and Neurotensin for Neuropharmacology Research
For researchers and drug development professionals investigating the neurotensin (B549771) system, understanding the distinct properties of the endogenous peptide neurotensin and the synthetic probe ML314 is crucial. This guide provides an objective comparison, supported by experimental data, to delineate their mechanisms, signaling pathways, and functional outcomes.
Overview of Neurotensin and this compound
Neurotensin (NT) is a 13-amino acid neuropeptide primarily found in the central nervous system and the gastrointestinal tract.[1][2] It functions as a neurotransmitter or neuromodulator by activating G protein-coupled receptors (GPCRs), principally the neurotensin receptor 1 (NTS1) and 2 (NTS2).[3] Its diverse physiological roles include the modulation of dopamine (B1211576) signaling, thermoregulation, analgesia, and gut function.[1][2] Due to its effects on dopamine pathways, neurotensin has been considered an "endogenous neuroleptic".[1][4]
This compound is a brain-penetrant, small-molecule ligand developed as a chemical probe for the NTS1 receptor.[5][6][7] Unlike the endogenous peptide, this compound exhibits a unique pharmacological profile. It is characterized as a β-arrestin biased agonist of NTS1.[5][7][8] This means it preferentially activates signaling through the β-arrestin pathway while simultaneously acting as an antagonist of the canonical G protein signaling pathway.[5][9] Furthermore, this compound acts as a positive allosteric modulator, enhancing the binding of neurotensin to NTS1.[5][6][10][11]
Comparative Pharmacological and Functional Data
The fundamental difference between neurotensin and this compound lies in their mechanism of action and the subsequent cellular signaling they initiate. This leads to distinct functional consequences, as summarized below.
Table 1: Comparative Data for Neurotensin and this compound
| Parameter | Neurotensin | This compound |
| Target(s) | NTS1 (high affinity), NTS2 (lower affinity)[3][12] | Selective for NTS1 over NTS2[8][10][13] |
| Mechanism of Action | Full Agonist[2][14] | β-Arrestin Biased Agonist; G protein Antagonist; Positive Allosteric Modulator[9][10][11] |
| Gq Protein Signaling | Activates Gαq, leading to IP3 production and Ca2+ mobilization[2] | No significant response in Ca2+ mobilization assays; antagonizes G protein signaling[7][8][9][13] |
| β-Arrestin Recruitment | Induces β-arrestin 1 and 2 recruitment[14] | Full agonist for β-arrestin recruitment (EC50 ≈ 2.0 µM)[7][8][13][15] |
| Key In Vivo Effects | Analgesia, hypothermia, antipsychotic-like effects, regulation of gut motility[1][2][4] | Attenuates methamphetamine-induced hyperlocomotion and self-administration in animal models[5][6][9][11] |
| Blood-Brain Barrier | Does not cross[2] | Brain penetrant[5][7][13] |
Signaling Pathway Analysis
Neurotensin binding to NTS1 initiates a dual signaling cascade involving both G proteins and β-arrestins. The Gq protein pathway is considered the canonical route, leading to downstream calcium signaling. This compound decouples these pathways, selectively activating β-arrestin functions while blocking G protein-mediated events.
Caption: Differential signaling of Neurotensin vs. This compound at the NTS1 receptor.
Key Experimental Protocols
The distinct signaling profiles of neurotensin and this compound are elucidated through specific functional assays.
Calcium Mobilization Assay (Gq Pathway)
This assay quantifies the activation of the Gq protein pathway by measuring changes in intracellular calcium concentration.
-
Objective: To measure a ligand's ability to stimulate Gq-mediated signaling.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NTS1 receptor are seeded into 96-well plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which becomes fluorescent upon binding to free intracellular calcium.
-
Compound Treatment: Varying concentrations of the test ligand (e.g., neurotensin or this compound) are added to the wells.
-
Signal Detection: A fluorescence plate reader measures the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Concentration-response curves are generated to calculate the potency (EC50) of agonists. Neurotensin produces a robust signal, while this compound shows no significant response in this assay.[7][8][15]
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated NTS1 receptor, a key indicator of biased signaling. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Objective: To quantify a ligand's ability to induce the interaction between NTS1 and β-arrestin.
-
Methodology:
-
Cell Transfection: Cells (e.g., HEK293T) are co-transfected with two constructs: NTS1 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., mVenus or GFP).
-
Ligand Stimulation: Transfected cells are treated with the substrate for the luciferase (e.g., coelenterazine) and then stimulated with varying concentrations of the test ligand.
-
BRET Signal Detection: If the ligand induces β-arrestin recruitment, the donor and acceptor molecules are brought into close proximity (<10 nm), allowing for energy transfer. A specialized plate reader simultaneously measures the light emitted by both the donor and acceptor.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio signifies receptor-β-arrestin interaction. Concentration-response curves are used to determine the EC50 for this effect. Both neurotensin and this compound are agonists in this assay.[5]
-
Caption: Experimental workflow for a BRET-based β-arrestin recruitment assay.
Conclusion
Neurotensin and this compound, while both targeting the NTS1 receptor, are fundamentally different tools for research. Neurotensin serves as the gold standard for studying the full, unbiased physiological effects of NTS1 and NTS2 activation. In contrast, this compound is an invaluable pharmacological probe for dissecting the specific consequences of β-arrestin-mediated signaling downstream of NTS1, independent of G protein activation. Its brain-penetrant nature and efficacy in preclinical models of substance abuse highlight the therapeutic potential of targeting biased signaling pathways.[5][6] The selection of either compound should be guided by the specific signaling pathway and functional outcome under investigation.
References
- 1. Neurotensin - Wikipedia [en.wikipedia.org]
- 2. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacological profile of non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Biochemicals - CAT N°: 19550 [bertin-bioreagent.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Probing Neurotensin Receptor 1 Function: A Comparative Guide to the Tool Compound ML314
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the complex signaling mechanisms of G protein-coupled receptors (GPCRs). This guide provides a comprehensive comparison of ML314, a novel tool compound for the Neurotensin (B549771) Receptor 1 (NTR1), with other available alternatives, supported by experimental data and detailed protocols.
This compound has emerged as a significant pharmacological tool due to its unique biased agonism and allosteric properties at the NTR1, a receptor implicated in a range of physiological processes and disease states, including addiction, pain, and cancer.[1][2][3] This guide will delve into the characteristics of this compound, compare its performance with other NTR1 ligands, and provide the necessary experimental details for its effective use in research.
This compound: A Biased Agonist with Allosteric Properties
This compound is a non-peptidic, brain-penetrant small molecule that acts as a β-arrestin biased agonist of NTR1.[4][5] Unlike the endogenous ligand neurotensin (NT), which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the β-arrestin pathway.[1][6] This functional selectivity makes it an invaluable tool for dissecting the distinct physiological roles of these two major signaling arms of NTR1.
Specifically, this compound shows full agonist behavior in β-arrestin recruitment assays but does not induce significant Gq-mediated calcium mobilization.[1][5][7] Furthermore, this compound acts as a positive allosteric modulator, enhancing the binding of neurotensin to NTR1 and increasing the number of available binding sites.[8][9]
Performance Comparison of NTR1 Ligands
The utility of this compound as a tool compound is best understood in comparison to other available NTR1 ligands. The following table summarizes the quantitative data for this compound and key comparators.
| Compound | Class | Mechanism of Action | Potency (EC50/IC50) | Selectivity | Key Features |
| This compound | Biased Agonist / Positive Allosteric Modulator | Preferentially activates β-arrestin signaling; enhances NT binding | β-arrestin: ~1.9-2.0 μM[1][4] Ca2+ mobilization: >80 μM[1][7] | >20-fold selective for NTR1 over NTR2 and GPR35[1][10] | Brain penetrant; useful for dissecting biased signaling in vitro and in vivo.[4][5] |
| Neurotensin (NT) / NT(8-13) | Endogenous Agonist / Peptide Agonist | Activates both Gq and β-arrestin pathways | NTR1 Ki: ~0.33 nM ([Lys8, Lys9]-Neurotensin (8-13))[11] | High affinity for NTR1 | Balanced activation of both major signaling pathways. |
| SR142948A | Antagonist | Competitive antagonist of NTR1 | IC50: ~0.32 - 3.96 nM[11] | Selective for NTR1 | Orally active; blocks both G protein and β-arrestin signaling.[8][11] |
| SR48692 (Meclinertant) | Antagonist | Non-peptide competitive antagonist of NTR1 | High affinity (nM range)[12] | Selective for NTR1 | Has been evaluated in clinical trials.[12] |
| ML301 | Agonist | Small molecule agonist | NTR1 EC50: ~4.14 μM[10] | Related imidazole (B134444) compound.[12] |
NTR1 Signaling Pathways
NTR1 activation by an agonist like neurotensin initiates two primary signaling cascades. The diagram below illustrates these pathways and highlights the biased nature of this compound.
Caption: NTR1 signaling pathways activated by neurotensin and the biased agonism of this compound.
Experimental Protocols
To facilitate the use of this compound as a tool compound, detailed methodologies for key experiments are provided below.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to promote the interaction between NTR1 and β-arrestin.
Workflow:
Caption: Workflow for a high-content imaging-based β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Use a cell line (e.g., U2OS) stably co-expressing human NTR1 and a β-arrestin2-GFP fusion protein.
-
Plating: Seed cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds (e.g., neurotensin as a positive control, vehicle as a negative control). Add the compounds to the cells.
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin translocation.
-
Staining and Fixation: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye like Hoechst.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the translocation of the β-arrestin-GFP signal from the cytoplasm to the plasma membrane or intracellular vesicles. Calculate EC50 values from the dose-response curves.
Calcium Mobilization Assay
This assay determines if a compound activates the Gq-mediated signaling pathway by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing human NTR1.
-
Plating: Seed cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescent plate reader with an injection system to add this compound or control compounds (e.g., neurotensin or ATP as positive controls) to the wells.
-
Measurement: Measure the fluorescence intensity before and after compound addition to detect changes in intracellular calcium concentration.
-
Analysis: Analyze the fluorescence data to generate dose-response curves and determine EC50 values. This compound is expected to show no significant response in this assay.[1][6]
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to NTR1 and to investigate allosteric effects.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing NTR1 or from tissues known to express the receptor (e.g., mouse striatum).[8]
-
Binding Reaction: In a multi-well plate, incubate the membranes with a radiolabeled NTR1 ligand (e.g., [3H]-neurotensin) in the presence of varying concentrations of the unlabeled test compound (this compound or a competitor).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., incubation at room temperature for a specified time).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: To determine binding affinity (Ki), perform competition binding experiments. To assess allosteric modulation, perform saturation binding experiments with the radioligand in the presence and absence of this compound to observe changes in Bmax and Kd.[9]
In Vivo Applications
This compound's brain penetrance allows for the investigation of NTR1's role in the central nervous system. It has been shown to be effective in animal models of methamphetamine abuse, where it reduces hyperlocomotion and conditioned place preference.[2][8] In vivo studies typically involve intraperitoneal (i.p.) administration of this compound at doses ranging from 10-30 mg/kg in mice.[4]
Conclusion
This compound is a powerful and versatile tool compound for probing the function of NTR1. Its unique β-arrestin bias and positive allosteric modulator properties provide a means to dissect the specific consequences of β-arrestin-mediated signaling, both in vitro and in vivo. By comparing its activity to balanced agonists like neurotensin and antagonists like SR142948A, researchers can gain a more nuanced understanding of NTR1 biology. The experimental protocols provided in this guide offer a starting point for the effective application of this compound in elucidating the role of NTR1 in health and disease.
References
- 1. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The significance of NTR1 expression and its correlation with β-catenin and EGFR in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Table 1, Summary of Probe activities - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ML314 and SR-48692: Two Distinct Modulators of the Neurotensin Receptor 1
In the landscape of neurotensin (B549771) receptor 1 (NTR1) modulation, ML314 and SR-48692 stand out as critical research tools and potential therapeutic agents. While both are non-peptidic small molecules targeting NTR1, their pharmacological profiles diverge fundamentally. This compound acts as a biased agonist, preferentially activating the β-arrestin pathway, whereas SR-48692 is a potent and selective antagonist, blocking neurotensin-mediated signaling. This guide provides a comprehensive, data-driven comparison of these two compounds for researchers, scientists, and drug development professionals.
General Characteristics
| Feature | This compound | SR-48692 (Meclinertant) |
| Compound Type | Non-peptidic small molecule | Non-peptide small molecule |
| Primary Target | Neurotensin Receptor 1 (NTR1) | Neurotensin Receptor 1 (NTS1) |
| Mechanism of Action | β-arrestin biased agonist; Positive Allosteric Modulator | Competitive Antagonist |
| Key Therapeutic Potential | Treatment of methamphetamine abuse[1][2] | Tool for studying neurotensin physiology/pathology[3][4]; Potential in cancer therapy[5][6] |
| Brain Penetrance | Yes[1][7] | Yes[5][8] |
Quantitative Pharmacological Data
The following tables summarize the key in vitro efficacy and binding affinity data for this compound and SR-48692, compiled from various experimental sources.
This compound: In Vitro Efficacy
| Assay | Cell Line | Parameter | Value |
| β-arrestin Recruitment (Primary HCS Assay) | U2OS | EC50 | 2.0 μM[7] |
| β-arrestin Recruitment (DiscoveRx) | EC50 | 3.41 μM[7] | |
| Ca²⁺ Mobilization Assay | EC50 | >80 μM[7] |
HCS: High-Content Screening
SR-48692: In Vitro Efficacy and Binding Affinity
| Assay | Tissue/Cell Line | Parameter | Value |
| [¹²⁵I]-neurotensin Binding Inhibition | HT29 cell membranes | IC50 | 15.3 nM[9] |
| [¹²⁵I]-neurotensin Binding Inhibition | N1E115 cell membranes | IC50 | 20.4 nM[9] |
| [¹²⁵I]-neurotensin Binding Inhibition | Guinea pig brain tissue | IC50 | 0.99 ± 0.14 nM[3][4] |
| [¹²⁵I]-neurotensin Binding Inhibition | Rat mesencephalic cells | IC50 | 4.0 ± 0.4 nM[3][4] |
| [¹²⁵I]-neurotensin Binding Inhibition | COS-7 cells (rat NTR1) | IC50 | 7.6 ± 0.6 nM[3][4] |
| [¹²⁵I]-neurotensin Binding Inhibition | Newborn mouse brain | IC50 | 13.7 ± 0.3 nM[3][4] |
| [¹²⁵I]-neurotensin Binding Inhibition | Newborn human brain | IC50 | 17.8 ± 0.9 nM[3][4] |
| [¹²⁵I]-neurotensin Binding Inhibition | Adult human brain | IC50 | 8.7 ± 0.7 nM[3][4] |
| Neurotensin-induced Ca²⁺ Mobilization | HT-29 cells | pA2 | 8.13 ± 0.03[3][4] |
| K⁺-evoked [³H]dopamine release | Guinea pig striatal slices | IC50 | 0.46 ± 0.02 nM[3] |
Signaling Pathways and Mechanism of Action
The distinct mechanisms of this compound and SR-48692 at the NTR1 lead to fundamentally different downstream cellular consequences.
This compound: Biased Agonism
This compound is a β-arrestin biased agonist of NTR1.[7][10] Unlike the endogenous ligand neurotensin, which activates both Gq protein-coupled pathways (leading to Ca²⁺ mobilization) and β-arrestin pathways, this compound selectively activates the β-arrestin pathway without significant Gq activation.[7] This biased signaling may offer therapeutic advantages by avoiding the on-target side effects associated with G protein activation, such as hypothermia and hypotension.[10] Additionally, this compound acts as a positive allosteric modulator, enhancing the binding of neurotensin to NTR1 and unmasking hidden binding sites.[1][2]
Caption: this compound biased signaling at the NTR1.
SR-48692: Competitive Antagonism
SR-48692 is a competitive antagonist of NTR1.[3][4] It binds to the receptor with high affinity, thereby blocking the binding of the endogenous agonist, neurotensin.[3][4][9] This action inhibits both Gq-mediated and β-arrestin-mediated signaling pathways that are normally initiated by neurotensin. By preventing receptor activation, SR-48692 effectively abolishes the downstream effects of neurotensin, such as intracellular calcium mobilization and dopamine (B1211576) release modulation.[3][4]
Caption: SR-48692 competitive antagonism at the NTR1.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
β-Arrestin Recruitment Assay (for this compound)
This assay quantifies the recruitment of β-arrestin to the NTR1 upon agonist stimulation.
-
Cell Line: U2OS cells stably expressing NTR1 fused to a green fluorescent protein (GFP)-tagged β-arrestin2.
-
Procedure:
-
Cells are plated in 96-well or 384-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound or a reference agonist (e.g., neurotensin peptide 8-13).
-
Following incubation (typically 30-60 minutes) at 37°C, cells are fixed.
-
High-content imaging is used to visualize and quantify the formation of fluorescent puncta within the cells, which represent the translocation and aggregation of the β-arrestin-GFP fusion protein at the activated receptor.
-
The percentage of cells with puncta or the intensity of puncta is plotted against the compound concentration to determine the EC50 value.[7]
-
Intracellular Calcium (Ca²⁺) Mobilization Assay (for this compound and SR-48692)
This assay measures the activation of the Gq pathway by monitoring changes in intracellular calcium levels.
-
Cell Line: HEK293 or HT-29 cells expressing endogenous or recombinant NTR1.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
For antagonist testing (SR-48692), cells are pre-incubated with various concentrations of SR-48692 before the addition of a fixed concentration of neurotensin.
-
For agonist testing (this compound), various concentrations of the compound are added directly.
-
A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
For agonists, the EC50 is calculated from the dose-response curve. For antagonists, the pA2 value is determined by Schild analysis of the rightward shift in the agonist dose-response curve.[3][4]
-
Radioligand Binding Assay (for SR-48692)
This assay determines the affinity of a compound for the receptor by measuring its ability to displace a radiolabeled ligand.
-
Preparation: Cell membranes from tissues (e.g., guinea pig brain) or cultured cells (e.g., HT-29) expressing NTR1.
-
Radioligand: [¹²⁵I]-labeled neurotensin.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (SR-48692).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[3][4]
-
Summary of Comparison
The following diagram illustrates the logical relationship between the two compounds and their opposing effects on NTR1 signaling.
Caption: Opposing modulatory actions of this compound and SR-48692 on NTR1.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SR48692 is a neurotensin receptor antagonist which inhibits the growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meclinertant - Wikipedia [en.wikipedia.org]
- 9. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 10. Stabilization of pre-existing neurotensin receptor conformational states by β-arrestin-1 and the biased allosteric modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of ML314: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML314, a novel β-arrestin biased agonist of the neurotensin (B549771) receptor 1 (NTR1), with its optimized analogue, SBI-553, and other therapeutic alternatives for the treatment of methamphetamine use disorder. The focus is on the validation of the therapeutic window, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a promising preclinical candidate for treating methamphetamine addiction by selectively activating the β-arrestin signaling pathway downstream of the NTR1, while avoiding the Gq-protein pathway associated with certain side effects.[1] An optimized version, SBI-553, demonstrates improved potency, oral bioavailability, and a favorable safety profile.[2][3] This guide presents a comparative analysis of their efficacy and safety, alongside alternative therapeutic strategies, to inform further research and development.
Comparative Data
In Vitro and In Vivo Efficacy
| Compound | Target | Mechanism of Action | In Vitro Potency (EC50) | In Vivo Efficacy Models | Key Findings |
| This compound | NTR1 | β-arrestin biased agonist, allosteric enhancer of neurotensin[1][4] | ~2.0 µM (β-arrestin recruitment)[5] | Methamphetamine-induced hyperlocomotion, Conditioned Place Preference (CPP), Drug Self-Administration (rats)[1][4] | Reduces methamphetamine-seeking behaviors.[1] |
| SBI-553 | NTR1 | β-arrestin biased positive allosteric modulator[6][7] | ~0.34 µM (β-arrestin recruitment)[6][8] | Cocaine and methamphetamine-induced hyperlocomotion, Cocaine self-administration (mice)[6][9] | Attenuates psychostimulant-associated behaviors without the side effects of unbiased NTR1 agonism.[9] |
| Dopamine Antagonists (e.g., Risperidone) | Dopamine Receptors (D2, D3, D4) | Receptor Antagonism | Varies by compound | Various models of addiction | Can treat positive and negative symptoms of psychosis associated with stimulant abuse. |
| NMDA Receptor Antagonists | NMDA Receptors | Receptor Antagonism | Varies by compound | Various models of addiction | May inhibit tolerance and reinforcing effects of drugs of abuse. |
Pharmacokinetics and Safety
| Compound | Bioavailability | Brain Penetration | In Vitro Toxicity (LC50, human hepatocytes) | In Vivo Toxicity (LD50/NOAEL) | Therapeutic Index |
| This compound | Low oral bioavailability (<5%)[3] | Yes[5] | ~29.6 µM[5] | Data not available | Data not available |
| SBI-553 | Good oral bioavailability (~50% in rodents)[2] | Yes[2] | Data not available | Preclinical safety profiling indicates no major issues.[10] Avoids hypothermia and hypotension seen with unbiased agonists.[9] | Data not available |
| Dopamine Antagonists | Varies | Varies | Varies | Varies | Generally narrow |
| NMDA Receptor Antagonists | Varies | Varies | Varies | Varies | Varies |
Note: The therapeutic index is calculated as the ratio of the toxic dose (e.g., TD50 or LD50) to the effective dose (ED50).[11] A higher therapeutic index indicates a wider margin of safety.[11] Specific in vivo toxicity data (LD50 or No-Observed-Adverse-Effect-Level - NOAEL) for this compound and SBI-553 are not publicly available, precluding a direct calculation of their therapeutic indices.
Signaling Pathways and Experimental Workflows
NTR1 Signaling Pathway: Biased Agonism
Caption: Biased agonism of this compound/SBI-553 at the NTR1 receptor.
Experimental Workflow: In Vitro Validation
Caption: Workflow for in vitro validation of biased NTR1 agonists.
Experimental Workflow: In Vivo Validation
Caption: Workflow for in vivo validation and therapeutic window assessment.
Experimental Protocols
β-Arrestin Recruitment Assay (PathHunter® Assay Principle)
-
Cell Culture: Genetically engineered cells co-expressing the NTR1 tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment are cultured in appropriate media.
-
Compound Addition: Cells are plated in a multi-well format. Test compounds (e.g., this compound, SBI-553) at various concentrations are added to the wells.
-
Incubation: The plates are incubated to allow for ligand binding and subsequent β-arrestin recruitment to the activated NTR1.
-
Signal Detection: A substrate for the complemented β-galactosidase enzyme is added. The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50 values for each compound.
Calcium Mobilization Assay (FLIPR® Assay Principle)
-
Cell Culture: Cells expressing NTR1 are plated in a multi-well format.
-
Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
-
Compound Addition: The plate is placed in a FLIPR® (Fluorometric Imaging Plate Reader) instrument. Test compounds are added to the wells.
-
Fluorescence Measurement: The instrument measures changes in intracellular calcium concentrations by detecting changes in fluorescence intensity in real-time.
-
Data Analysis: An increase in fluorescence indicates Gq pathway activation. The lack of a significant signal for this compound and SBI-553 confirms their β-arrestin bias.
Conditioned Place Preference (CPP)
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Baseline): Mice or rats are allowed to freely explore both chambers to determine any initial preference.
-
Conditioning: Over several days, animals receive an injection of the drug (e.g., methamphetamine) and are confined to one chamber, and a vehicle injection (e.g., saline) and are confined to the other chamber.
-
Test: The barrier between the chambers is removed, and the time spent in each chamber is recorded in a drug-free state. A significant increase in time spent in the drug-paired chamber indicates the rewarding effect of the drug.
-
Testing of Therapeutic Compound: To test the efficacy of this compound or SBI-553, the compound is administered prior to the methamphetamine during the conditioning phase or before the final test to assess its ability to block the acquisition or expression of CPP.
Drug Self-Administration
-
Surgery: Rats are surgically implanted with an intravenous catheter.
-
Training: Rats are placed in an operant chamber with two levers. Pressing the "active" lever results in an intravenous infusion of methamphetamine, while pressing the "inactive" lever has no consequence.
-
Stable Responding: Animals are trained until they demonstrate stable drug-taking behavior.
-
Testing of Therapeutic Compound: this compound or an alternative is administered to the animals prior to the self-administration session.
-
Data Analysis: A reduction in the number of active lever presses indicates that the therapeutic compound has decreased the reinforcing properties of methamphetamine.
Conclusion
This compound and its optimized analogue SBI-553 represent a promising, mechanism-based approach for the treatment of methamphetamine use disorder. Their β-arrestin biased agonism at the NTR1 offers the potential for therapeutic efficacy while mitigating the side effects associated with unbiased NTR1 agonists. SBI-553, in particular, with its improved potency and oral bioavailability, stands out as a strong candidate for further development. While a definitive comparison of their therapeutic windows is hampered by the lack of publicly available in vivo toxicity data, the preclinical evidence strongly supports the continued investigation of this class of compounds. Future studies should focus on obtaining comprehensive safety and toxicology data to enable a quantitative assessment of their therapeutic indices and to guide potential clinical translation.
References
- 1. This compound: A Biased Neurotensin Receptor Ligand for Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tribioscience.com [tribioscience.com]
- 8. SBI-553|NTR1 allosteric modulator|CAS 1849603-72-0 [dcchemicals.com]
- 9. β-arrestin Biased Allosteric Modulator of NTSR1 Selectively Attenuates Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RePORT ⟩ RePORTER [reporter.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
Safety Operating Guide
Navigating the Safe Disposal of ML314: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of ML314, a neurotensin-1 receptor (NTS1) agonist. Adherence to these guidelines is critical for minimizing risks and establishing a secure operational workflow.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the inherent properties and hazards associated with this compound. This compound is a crystalline solid and is classified as a combustible solid.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data for this compound, which informs its proper handling and disposal.
| Property | Value | Significance for Disposal |
| Molecular Formula | C₂₄H₂₈N₄O₃ | Understanding the chemical composition is crucial for assessing potential reactions with other waste materials. |
| Form | Crystalline solid / Powder | As a solid, it is important to prevent dust formation during handling and disposal. |
| Solubility | DMSO: >100 mM | High solubility in dimethyl sulfoxide (B87167) (DMSO) indicates that waste solutions may also be considered hazardous.[3] |
| Storage Class | 11 - Combustible Solids | Requires segregation from strong oxidizing agents and sources of ignition during storage and disposal.[1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste management service. The following steps provide a clear workflow for this process.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all solid waste, including contaminated PPE (gloves, wipes), in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, compatible liquid waste container.
-
-
Container Selection and Labeling:
-
Use chemically resistant containers, such as high-density polyethylene (B3416737) (HDPE) or glass, with secure, leak-proof caps.
-
Ensure containers are clean and dry before use to prevent any unintended reactions.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Combustible Solid").
-
-
Spill Management:
-
In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Carefully collect the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report any spills to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
-
-
Empty Container Disposal:
-
Thoroughly empty all contents from the original this compound container.
-
Triple rinse the container with a suitable solvent (e.g., one in which this compound is soluble). The rinsate must be collected as hazardous liquid waste.[4]
-
After rinsing, deface or remove the original label. The clean, empty container can then be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Essential Safety and Operational Guide for Handling ML314
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information
This guide provides immediate, essential safety and logistical information for the handling of ML314, a potent and selective β-arrestin biased agonist of the neurotensin (B549771) receptor 1 (NTR1). Adherence to these procedural, step-by-step instructions is critical for ensuring laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS).
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye Protection | Safety glasses with side-shields or Goggles | Ensure a complete seal around the eyes. |
| Hand Protection | Chemical-resistant gloves | Compatible with DMSO and the solvents used for this compound solutions. Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat | Should be buttoned and have long sleeves. |
| Respiratory Protection | Not required under normal use with adequate ventilation | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Operational Plan: Handling and Storage
This compound is a crystalline solid that is soluble in dimethyl sulfoxide (B87167) (DMSO). Careful handling and appropriate storage are crucial to maintain its stability and prevent contamination.
Storage:
-
Store this compound as a solid at -20°C for long-term stability.
-
For stock solutions in DMSO, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Handling:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated laboratory hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocols
The following are generalized protocols for the preparation of this compound for in vitro and in vivo studies. These should be adapted based on specific experimental requirements.
Preparation of this compound for In Vitro Assays
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Aseptically add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 420.5 g/mol ), add 237.8 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Further dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentration immediately before use.
-
Preparation of this compound for In Vivo Studies
-
Vehicle Preparation: A common vehicle for in vivo administration of this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
This compound Formulation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex to mix.
-
Finally, add saline to the desired final volume and vortex thoroughly. The final solution may be a suspension and may require sonication for homogenization.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a designated, labeled container. |
| This compound Solutions | Collect in a labeled hazardous waste container for organic solvents. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container for solid waste. |
| Empty Vials | Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous chemical waste. The rinsed vial can then be disposed of as regular lab glass waste. |
Signaling Pathway of this compound
This compound is a biased agonist at the Neurotensin Receptor 1 (NTR1), a G protein-coupled receptor (GPCR). Unlike the endogenous ligand, neurotensin, which activates both G protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates the β-arrestin pathway. This biased agonism avoids the activation of the Gq-coupled pathway, which is responsible for calcium mobilization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
